Technical Documentation Center

seco Everolimus B Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: seco Everolimus B
  • CAS: 220127-30-0

Core Science & Biosynthesis

Foundational

Introduction: Everolimus and the Imperative of Stability

An In-depth Technical Guide to the Formation Pathway of Seco-Everolimus B in Aqueous Solutions This guide provides a comprehensive technical overview of the formation of seco-everolimus B, a primary hydrolytic degradant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Formation Pathway of Seco-Everolimus B in Aqueous Solutions

This guide provides a comprehensive technical overview of the formation of seco-everolimus B, a primary hydrolytic degradant of the macrolide immunosuppressant everolimus, in aqueous solutions. Tailored for researchers, scientists, and drug development professionals, this document delves into the underlying chemical mechanisms, influential factors, and robust analytical methodologies pertinent to the stability and degradation of everolimus.

Everolimus, a 40-O-(2-hydroxyethyl) derivative of sirolimus, is a potent inhibitor of the mammalian target of rapamycin (mTOR) pathway.[1][2] Its therapeutic applications are extensive, ranging from preventing organ transplant rejection to treating various cancers, including renal cell carcinoma and breast cancer.[1][2][3] The everolimus molecule is characterized by a complex macrocyclic lactone structure.[3][4] This lactone ring, while crucial for its biological activity, is susceptible to hydrolysis in aqueous environments.

The integrity of this macrocycle is paramount for the drug's efficacy and safety. Cleavage of the lactone ester bond leads to the formation of an inactive, open-ring carboxylic acid known as seco-everolimus B.[5][6][7] Understanding the pathway and kinetics of this degradation is a critical aspect of formulation development, stability testing, and quality control in the pharmaceutical industry. This guide elucidates the formation of seco-everolimus B, providing the foundational knowledge required to mitigate its formation and ensure the stability of everolimus-containing products.

The Hydrolytic Conversion: From Everolimus to Seco-Everolimus B

The formation of seco-everolimus B is a direct consequence of the hydrolysis of the ester bond within the macrolide ring of everolimus. This reaction introduces a molecule of water across the ester linkage, resulting in the opening of the ring to form a linear carboxylic acid derivative.

Chemical Structures:

  • Everolimus: C₅₃H₈₃NO₁₄[8]

  • Seco-Everolimus B: C₅₃H₈₅NO₁₅[5][9]

The key structural difference is the conversion of the lactone (a cyclic ester) in everolimus to a carboxylic acid and a secondary alcohol in seco-everolimus B, which accounts for the addition of H₂O to the molecular formula.

Mechanism of Formation: The Chemistry of Lactone Hydrolysis

The hydrolysis of the lactone ring in everolimus can be catalyzed by both acid and base. The reaction proceeds via nucleophilic acyl substitution, where water or a hydroxide ion acts as the nucleophile attacking the electrophilic carbonyl carbon of the ester.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the lactone is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule, acting as a nucleophile, then attacks this activated carbon. Subsequent deprotonation and cleavage of the C-O bond result in the opening of the ring to form seco-everolimus B. Forced degradation studies confirm that everolimus degrades under acidic conditions (e.g., in 2N HCl at 60°C), leading to the formation of degradation products.[1][10]

Base-Catalyzed (Alkaline) Hydrolysis

In alkaline solutions, the highly nucleophilic hydroxide ion directly attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, cleaving the ester bond to yield the carboxylate and alcohol functions of the seco-acid. Several studies have documented the degradation of everolimus under alkaline conditions (e.g., 0.1N NaOH or 2N NaOH), resulting in the formation of multiple degradation products, including the open-ring impurity.[1][11][12]

The diagram below illustrates the general pathway for the hydrolysis of the everolimus macrolide ring.

G cluster_main Hydrolysis of Everolimus Lactone Ring cluster_conditions Catalytic Conditions Everolimus Everolimus (Closed Macrolide Ring) Intermediate Tetrahedral Intermediate Everolimus->Intermediate + H₂O (Acid/Base Catalyzed) Seco_B Seco-Everolimus B (Open-Ring Carboxylic Acid) Intermediate->Seco_B Ring Opening Acid H⁺ (Acidic pH) Acid->Everolimus Protonates Carbonyl Base OH⁻ (Alkaline pH) Base->Everolimus Nucleophilic Attack

Caption: General pathway for the hydrolysis of everolimus to seco-everolimus B.

Critical Factors Influencing Seco-Everolimus B Formation

The rate and extent of everolimus degradation are highly dependent on environmental conditions. Forced degradation studies, conducted as per ICH guidelines, provide crucial insights into the stability of the molecule under various stress conditions.[11][13]

  • pH of the Aqueous Medium: pH is the most critical factor. Studies consistently show that everolimus is susceptible to degradation in both acidic and alkaline environments.[1][10][14] While some degradation occurs in neutral conditions, the rate is significantly accelerated at pH values far from neutral.[1] In one study, degradation in a simulated body fluid (SBF) medium at pH 7.4 was found to be negligible, highlighting the relative stability at physiological pH.[15]

  • Temperature: As with most chemical reactions, temperature plays a significant role. Forced degradation protocols often employ elevated temperatures (e.g., 60°C or 105°C) to accelerate hydrolysis and other degradation pathways.[1][3] This demonstrates that the formation of seco-everolimus B will proceed more rapidly at higher temperatures.

  • Oxidizing Agents: Everolimus has been found to degrade significantly in the presence of oxidizing agents like hydrogen peroxide (H₂O₂).[1][10][14] While this leads to different degradation products than simple hydrolysis, it is a critical stability consideration during manufacturing and storage.

  • Light (Photodegradation): Exposure to light, particularly UV light, can also induce degradation.[3][12] Therefore, everolimus and its formulations must be protected from light.[16]

Summary of Forced Degradation Study Findings

The following table summarizes typical results from forced degradation studies on everolimus, illustrating the impact of various stress conditions.

Stress ConditionReagents & ConditionsObserved DegradationReference(s)
Acid Hydrolysis 2N HCl, 60°C, 30 min~7% degradation with one major product[1]
0.1N HCl, 30 minSignificant degradation[12]
Alkaline Hydrolysis 2N NaOH, 60°C, 30 min<1% degradation[1]
0.1N NaOH, 30 minSignificant degradation, major degradant isolated[12]
Neutral Hydrolysis Reflux, 60°C, 6 h<1% degradation[1]
Oxidative 20% H₂O₂, 60°C, 30 min~10% degradation with two new peaks[1]
Thermal 105°C, 6 h<1% degradation[3]
Photolytic Sunlight, 7 days<1% degradation[3]

Note: The extent of degradation can vary based on the precise experimental setup and analytical method used.

Analytical Methods for Monitoring Degradation

Robust, stability-indicating analytical methods are essential for separating and quantifying everolimus in the presence of its degradation products, including seco-everolimus B.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of everolimus and its impurities.[1][2] A well-developed HPLC method can effectively resolve the parent drug from its degradants.

Typical HPLC Method Parameters:

  • Column: C18 stationary phase (e.g., Hypersil BDS C18, Cosmosil C18).[1][3][10]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer, pH 6.5) and an organic solvent (e.g., acetonitrile, methanol).[1][3]

  • Flow Rate: Typically 1.0 mL/min.[1][3]

  • Detection: UV detection at approximately 280 nm or 285 nm.[1][3]

  • Retention Time: Under specific conditions, everolimus has a retention time of around 3.1 to 3.8 minutes.[1][3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For definitive identification and structural elucidation of degradation products, LC-MS is the method of choice.[11] It couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. This technique allows for the determination of the molecular weight of the degradants, which is crucial for confirming the identity of seco-everolimus B (Molecular Weight: 976.3 g/mol ).[5][9] LC-MS analysis can also provide fragmentation data to further confirm the structure of the open-ring product.[11]

Experimental Protocol: A Self-Validating Forced Hydrolysis Study

This section provides a detailed protocol for a forced hydrolysis study designed to generate and analyze seco-everolimus B. The design is inherently self-validating, as it includes control samples and relies on a stability-indicating analytical method for analysis.

Causality Behind Experimental Choices:
  • Stock Solution in Organic Solvent: Everolimus has low aqueous solubility.[8] A stock solution is first prepared in a solvent like methanol or DMSO to ensure complete dissolution before dilution into aqueous stress media.

  • Defined Stress Conditions (Acid/Base/Temp): The use of standardized acid/base concentrations (e.g., 0.1N to 2N) and temperatures (e.g., 60°C) is based on established practices from literature and ICH guidelines to induce detectable degradation within a reasonable timeframe.[1][3][12]

  • Neutralization: The reaction is quenched by neutralization to prevent further degradation after the specified time point. This ensures that the analysis accurately reflects the degradation that occurred during the stress period.

  • Control Sample: A control sample, subjected to the same manipulations but without the stressor (e.g., kept at room temperature, no acid/base), is crucial to differentiate between degradation caused by the stress condition versus the sample handling process.

Step-by-Step Methodology:
  • Preparation of Everolimus Stock Solution:

    • Accurately weigh 10 mg of everolimus reference standard.

    • Dissolve in a minimal amount of methanol or acetonitrile and make up the volume to 10 mL in a volumetric flask to obtain a 1 mg/mL stock solution.

  • Forced Hydrolysis Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 2N HCl. Heat the mixture at 60°C for 30 minutes.[1][3]

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 2N NaOH. Heat the mixture at 60°C for 30 minutes.[1][3]

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Heat the mixture at 60°C for 6 hours.[1][3]

  • Sample Quenching and Preparation:

    • After the specified time, cool the solutions to room temperature.

    • Neutralize the acid-stressed sample with an equivalent amount of 2N NaOH.

    • Neutralize the base-stressed sample with an equivalent amount of 2N HCl.

    • Dilute all samples (acid, base, neutral, and an unstressed control) with the HPLC mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).[3]

  • Analysis:

    • Inject the prepared samples into a validated, stability-indicating HPLC-UV system.

    • Record the chromatograms and identify the peak for everolimus and any new peaks corresponding to degradation products.

    • Calculate the percentage of degradation by comparing the peak area of everolimus in the stressed sample to that of the unstressed control.

    • For structural confirmation, inject the samples into an LC-MS system to obtain the mass of the degradation products.

Workflow Diagram

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare 1 mg/mL Everolimus Stock Acid Acid Stress (2N HCl, 60°C) Stock->Acid Base Alkaline Stress (2N NaOH, 60°C) Stock->Base Neutral Neutral Stress (H₂O, 60°C) Stock->Neutral Neutralize Cool & Neutralize Samples Acid->Neutralize Base->Neutralize Neutral->Neutralize Dilute Dilute to Final Concentration Neutralize->Dilute HPLC HPLC-UV Analysis Dilute->HPLC LCMS LC-MS Identification Dilute->LCMS Data Calculate % Degradation & Identify Products HPLC->Data LCMS->Data

Caption: Workflow for a forced hydrolysis study of everolimus.

Conclusion

The formation of seco-everolimus B via hydrolysis of the macrolide lactone is a primary degradation pathway for everolimus in aqueous solutions. The reaction is significantly influenced by pH and temperature, with accelerated degradation observed under both acidic and alkaline conditions. A thorough understanding of this pathway, supported by robust analytical methods like HPLC and LC-MS, is fundamental for the development of stable everolimus formulations. By controlling the formulation environment and storage conditions, drug development professionals can effectively minimize the formation of seco-everolimus B, thereby ensuring the quality, safety, and efficacy of this vital therapeutic agent.

References

  • Sharmila, D., Rao, A. L., & Kalyani, L. (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Indian Journal of Pharmaceutical Sciences, 77(5), 599–604. [Link]

  • Mulay, R., & Bachhav, R. (2021). Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form. International Journal of Trend in Scientific Research and Development, 5(6), 199-207. [Link]

  • Sharmila, D., Rao, A. L., & Kalyani, L. (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. PubMed. [Link]

  • ResearchGate. (n.d.). Chromatograms of stress conditions of everolimus. [Link]

  • ResearchGate. (2024). STABILITY INDICATING HIGH-PERFORMANCE THIN LAYER LIQUID CHROMATOGRAPHIC METHOD FOR EVEROLIMUS. [Link]

  • ResearchGate. (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. [Link]

  • Veeprho. (n.d.). Everolimus [USAN] | Analytical Method Development | Validation | BA/BE Studies. [Link]

  • Kumari, B., et al. (2021). Development and validation of stability indicating assay method of everolimus and its marketed. World Journal of Pharmaceutical and Life Sciences, 7(9), 86-98. [Link]

  • Capiau, S., et al. (2023). Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study. MDPI. [Link]

  • ResearchGate. (n.d.). Stability chart of everolimus in different media at different temperatures. [Link]

  • Schranz, M., et al. (2008). The Macrolide Everolimus Forms an Unusual Metabolite in Animals and Humans: Identification of a Phosphocholine Ester. Drug Metabolism and Disposition, 36(8), 1457-1460. [Link]

  • National Center for Biotechnology Information. (n.d.). Everolimus EP Impurity B. PubChem Compound Database. [Link]

  • Google Patents. (n.d.).
  • Pharmaffiliates. (n.d.). Seco Everolimus B. [Link]

  • IJNRD. (2022). A REVIEW ON DEVELOPMENT AND VALIDATION OF EVEROLIMUS BY RP HPLC METHOD. [Link]

  • Google Patents. (n.d.). EP2670756B1 - Process for making everolimus.
  • European Patent Office. (2012). PROCESS FOR MAKING EVEROLIMUS - EP 2670756 B1. [Link]

  • Google Patents. (n.d.).
  • U.S. Food and Drug Administration. (2009). 22-334 CHEMISTRY REVIEW(S). [Link]

  • Google Patents. (n.d.).

Sources

Exploratory

Structural and Functional Divergence in Macrolides: A Technical Guide to Everolimus vs. Seco Everolimus B

Executive Summary In the development and quality control of targeted therapeutics, distinguishing between an Active Pharmaceutical Ingredient (API) and its degradation products is critical for ensuring clinical efficacy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development and quality control of targeted therapeutics, distinguishing between an Active Pharmaceutical Ingredient (API) and its degradation products is critical for ensuring clinical efficacy and safety. Everolimus , a potent mammalian target of rapamycin (mTOR) inhibitor, is a complex macrocyclic lactone[1]. However, due to its structural fragility, it is highly susceptible to environmental stress, leading to the formation of specific impurities.

The most prominent of these degradation products is Seco Everolimus B , an open-ring acid impurity[2]. This whitepaper provides an in-depth technical analysis of the chemical divergence, degradation mechanisms, pharmacological consequences, and analytical methodologies required to differentiate Everolimus from Seco Everolimus B.

Structural & Chemical Divergence

Everolimus (40-O-(2-hydroxyethyl)-rapamycin) derives its pharmacological potency from its closed, 31-membered macrocyclic lactone ring. This highly specific 3D conformation is required for its biological activity.

Seco Everolimus B (CAS No. 769905-89-7) is the direct result of the hydrolytic cleavage of this lactone ring[3]. The term "seco" in macrocyclic chemistry denotes a molecule where a ring has been opened by the cleavage of a specific bond. In this case, the addition of a single water molecule (H₂O) across the ester linkage breaks the macrocycle, resulting in a linear, open-ring carboxylic acid[4].

Quantitative Data Comparison
PropertyEverolimusSeco Everolimus B
Classification Active Pharmaceutical Ingredient (API)Degradation Impurity
CAS Number 159351-69-6769905-89-7
Molecular Formula C₅₃H₈₃NO₁₄C₅₃H₈₅NO₁₅
Molecular Weight 958.2 g/mol 976.24 g/mol
Structural State Closed Macrocyclic LactoneOpen-Ring Carboxylic Acid
Pharmacological Activity Potent mTOR InhibitorInactive (Loss of Target Affinity)

The Mechanism of Degradation: Lactone Hydrolysis

The primary pathway for the formation of Seco Everolimus B is the hydrolytic cleavage of the lactone moiety[5]. The ester bond within the macrolide ring is highly electrophilic and serves as the weak link when exposed to aqueous media, temperature stress, or pH extremes.

Causality of Degradation: In an alkaline or highly aqueous environment, hydroxide ions (OH⁻) act as nucleophiles, attacking the carbonyl carbon of the lactone. This nucleophilic acyl substitution forces the carbon-oxygen bond of the ring to break. The resulting molecule gains a hydroxyl group and a free carboxylic acid group, increasing its molecular weight by exactly 18.04 g/mol (the mass of water)[2].

G Eve Everolimus (Active Macrolide) MW: 958.2 Water H2O / OH- (Hydrolytic Stress) Eve->Water Seco Seco Everolimus B (Inactive Open-Ring Acid) MW: 976.24 Eve->Seco Ring Cleavage Water->Seco Nucleophilic Attack on Lactone

Figure 1: Hydrolytic degradation pathway of Everolimus to Seco Everolimus B.

Pharmacological Implications: The Loss of mTOR Inhibition

The structural integrity of the macrocyclic ring is not merely a chemical feature; it is the absolute prerequisite for Everolimus's mechanism of action.

Everolimus acts as an allosteric inhibitor by forming a ternary complex. Upon cellular uptake, the closed macrocycle binds to the intracellular immunophilin protein FKBP12 [1]. This Everolimus-FKBP12 complex then binds to the FRB domain of mTOR Complex 1 (mTORC1) , effectively shutting down downstream signaling responsible for cell proliferation and survival.

Why Seco Everolimus B is Inactive: When the lactone ring opens to form Seco Everolimus B, the molecule loses its rigid, pre-organized macrocyclic conformation. While the open-ring "seco" derivatives may retain a low-level, residual affinity for FKBP12, the extreme conformational flexibility prevents the subsequent docking with the mTOR kinase[6]. Without the ability to bridge FKBP12 and mTOR, Seco Everolimus B is completely devoid of antiproliferative and immunosuppressive activity.

G Eve Everolimus (Closed Ring) FKBP12 FKBP12 Protein Eve->FKBP12 High Affinity Binding Complex Everolimus-FKBP12 Complex FKBP12->Complex mTOR mTOR Kinase Inhibition Complex->mTOR Ternary Complex Formation Seco Seco Everolimus B (Open Ring) NoBind Loss of Conformational Affinity Seco->NoBind Steric Hindrance / Flexibility NomTOR No mTOR Inhibition NoBind->NomTOR Pathway Failure

Figure 2: Pharmacological impact of macrocyclic ring opening on mTOR inhibition.

Analytical Methodologies & Experimental Protocol

To ensure the trustworthiness of stability-indicating assays, analytical scientists must be able to reliably force the degradation of Everolimus and baseline-resolve the Seco Everolimus B impurity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[7].

Step-by-Step Methodology: Forced Degradation and Isolation

This protocol is designed as a self-validating system to generate the open-ring acid impurity for analytical profiling.

Step 1: Preparation of Stock Solution

  • Action: Dissolve 10 mg of Everolimus API in 1 mL of HPLC-grade methanol.

  • Causality: Everolimus is highly lipophilic and almost insoluble in water[1]. Methanol ensures complete solubilization, providing a homogenous phase for the subsequent stress reaction.

Step 2: Alkaline Stress Induction

  • Action: Add 1 mL of 2N NaOH to the stock solution. Heat under reflux at 60°C for exactly 30 minutes[7].

  • Causality: The high concentration of hydroxide ions acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the lactone. The thermal energy (60°C) overcomes the activation energy barrier, driving the ring-opening hydrolysis to completion rapidly.

Step 3: Reaction Quenching (Neutralization)

  • Action: Immediately neutralize the mixture by adding 1 mL of 2N HCl[7]. Verify neutral pH using indicator paper.

  • Causality: Halting the reaction is critical. Prolonged alkaline exposure will lead to secondary, destructive degradation pathways (e.g., retro-aldol cleavage). Furthermore, injecting highly alkaline solutions will dissolve the silica backbone of the HPLC analytical column.

Step 4: Dilution and Filtration

  • Action: Dilute the neutralized solution with the mobile phase diluent to achieve a target API concentration of 100 μg/mL. Filter through a 0.22 μm PTFE syringe filter.

  • Causality: Filtration removes any precipitated salts (NaCl) formed during the neutralization step, protecting the HPLC injector and column frits from blockages.

Step 5: RP-HPLC Separation & LC-MS Characterization

  • Action: Inject 20 μL into a C18 column (250 mm x 4.6 mm, 5 μm). Use an isocratic mobile phase of acetonitrile and methanol, adjusted to pH 3.0 . Detect via UV at 285 nm[7], followed by inline mass spectrometry (ESI+).

  • Causality: Seco Everolimus B contains a newly formed, free carboxylic acid group. If the mobile phase pH is above the pKa of this acid, the molecule will ionize, leading to severe peak tailing and poor retention. Adjusting the mobile phase to pH 3.0 ensures the seco-acid remains fully protonated (unionized), resulting in sharp, symmetrical peaks and excellent resolution from the parent Everolimus peak. LC-MS will confirm the specific +18 m/z shift corresponding to the hydrolyzed product.

G Step1 1. API Stressing (Alkaline/Acidic) Step2 2. Neutralization & Dilution Step1->Step2 Step3 3. RP-HPLC Separation Step2->Step3 Step4 4. LC-MS/MS Characterization Step3->Step4

Figure 3: Forced degradation and analytical workflow for isolating Seco Everolimus B.

Conclusion

The distinction between Everolimus and Seco Everolimus B highlights the delicate intersection of structural chemistry and pharmacology. While Everolimus relies on its closed macrocyclic lactone ring to bridge FKBP12 and mTOR for potent immunosuppressive and anti-cancer effects, the hydrolytic cleavage of this ring yields Seco Everolimus B—an open-ring acid that is structurally flexible and pharmacologically inert. Understanding this degradation pathway and implementing rigorous, pH-controlled RP-HPLC methodologies is essential for drug development professionals to ensure the stability, safety, and clinical efficacy of macrolide formulations.

References

  • European Medicines Agency (EMA). "CHMP ASSESSMENT REPORT FOR Afinitor (Everolimus)". Europa.eu. Available at: [Link][1]

  • Allmpus. "EVEROLIMUS OPEN-RING ACID IMPURITY". Allmpus Pharmaceutical Impurities. Available at:[Link][2]

  • Deuringer, B., et al. "Everolimus-Loaded Reconstituted High-Density Lipoprotein Prepared by a Novel Dual Centrifugation Approach for Anti-Atherosclerotic Therapy". Taylor & Francis. Available at: [Link][5]

  • Deuringer, B. "Reconstituted high-density lipoprotein: a biomimetic dual-mode nanocarrier for anti-atherosclerotic therapy". FreiDok plus (University of Freiburg). Available at:[Link][6]

  • Mulay, R., & Bachhav, R. "Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form". International Journal of Trend in Scientific Research and Development (IJTSRD). Available at:[Link][7]

Sources

Protocols & Analytical Methods

Method

High-Resolution LC-MS/MS Protocol for the Quantification of Seco Everolimus B in Human Plasma

Mechanistic Context & Analytical Rationale Everolimus is a potent macrocyclic lactone utilized primarily as an mTOR inhibitor and immunosuppressant. Under physiological conditions, enzymatic activity (via carboxylesteras...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context & Analytical Rationale

Everolimus is a potent macrocyclic lactone utilized primarily as an mTOR inhibitor and immunosuppressant. Under physiological conditions, enzymatic activity (via carboxylesterases), or during improper sample storage, the macrocyclic lactone ring of everolimus undergoes hydrolysis. This ring-opening degradation yields Seco Everolimus B (also known as the everolimus open-ring acid impurity)[1][2].

The Causality for LC-MS/MS: Quantifying the active parent drug in plasma is critical for Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) profiling. However, commercial immunoassays (e.g., latex agglutination or CEDIA) suffer from severe analytical interference. The seco acid of everolimus exhibits up to 20% cross-reactivity with everolimus antibodies[3]. Consequently, immunoassays risk overestimating the active drug concentration by failing to distinguish between the parent macrolide and its inactive open-ring degradant. A highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is mandatory to physically separate and independently quantify Seco Everolimus B.

MechanisticPathway EVE Everolimus (Macrocyclic Lactone) HYD Hydrolysis (Ring Opening) EVE->HYD H2O / Esterases SECO Seco Everolimus B (Open-Ring Acid) HYD->SECO Degradation

Mechanistic pathway of Everolimus degradation to Seco Everolimus B via lactone ring hydrolysis.

Self-Validating Experimental Design

To ensure absolute trustworthiness, this protocol is engineered as a self-validating system incorporating three critical quality-control pillars:

  • Conformer Coalescence Check (System Suitability): Macrolides exist as multiple rotamers in solution at room temperature, which causes broad or split chromatographic peaks. By elevating the column temperature to 50°C, the interconversion rate increases, coalescing the rotamers into a single sharp peak. A neat standard injection must yield a peak asymmetry factor of 0.8–1.2 before proceeding.

  • Ionization Forcing: Macrolides lack highly basic nitrogen atoms, making protonation [M+H]+ inefficient. The mobile phase is deliberately doped with ammonium acetate to force the formation of highly stable ammonium adducts [M+NH4]+, maximizing MS/MS sensitivity[4].

  • Internal Standard Normalization: Everolimus-d4 (or Ascomycin) is integrated immediately at the aliquot stage to correct for matrix effects and extraction recovery variations.

Reagents and Materials

  • Analytical Standards: Seco Everolimus B (CAS: 769905-89-7, Purity >95%)[1], Everolimus-d4 (Internal Standard).

  • Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Water (H₂O).

  • Additives: Ammonium Acetate (10 mM), Formic Acid (0.1%).

  • Extraction Reagent: 0.1 M Zinc Sulfate (ZnSO₄) in Water / Methanol (20:80, v/v). Mechanistic Note: ZnSO₄ acts as a potent protein denaturant, aggressively breaking the strong binding interactions between the macrolide and plasma proteins.

Sample Preparation Workflow

Workflow S1 1. Aliquot Plasma (50 µL) + Everolimus-d4 (IS) S2 2. Protein Precipitation (150 µL MeOH/ZnSO4) S1->S2 S3 3. Vortex & Centrifuge (14,000 x g, 10 min) S2->S3 S4 4. Supernatant Transfer & N2 Evaporation S3->S4 S5 5. Reconstitution (Mobile Phase A/B) S4->S5 S6 6. LC-MS/MS Injection S5->S6

Step-by-step sample preparation workflow for extracting Seco Everolimus B from human plasma.

Protocol Steps:
  • Aliquot: Transfer 50 µL of human plasma into a 1.5 mL low-bind microcentrifuge tube. Add 10 µL of Everolimus-d4 working solution (50 ng/mL).

  • Protein Precipitation: Add 150 µL of the ZnSO₄/MeOH extraction reagent. Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Evaporation: Transfer 150 µL of the clear supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 1 minute and transfer to an autosampler vial.

LC-MS/MS Parameters

Chromatographic Conditions
ParameterSetting / Value
Analytical Column C18, 50 × 2.1 mm, 1.7 µm (e.g., Waters Acquity BEH)
Column Temperature 50°C (Critical for rotamer coalescence)
Mobile Phase A 10 mM Ammonium Acetate + 0.1% Formic Acid in H₂O
Mobile Phase B 10 mM Ammonium Acetate + 0.1% Formic Acid in MeOH
Flow Rate 0.4 mL/min
Injection Volume 5 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 50 50
0.5 50 50
2.0 5 95
3.5 5 95
3.6 50 50

| 5.0 | 50 | 50 |

Mass Spectrometry Conditions (Positive ESI)

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ions are selected based on their ammonium adducts [M+NH4]+.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Seco Everolimus B (Quantifier)993.6958.65022
Seco Everolimus B (Qualifier)993.6940.65028
Everolimus-d4 (IS)980.6913.65020

Method Validation & Quantitative Data

To guarantee analytical trustworthiness, the method must be validated according to FDA/EMA bioanalytical guidelines. Below is a summary of the quantitative performance metrics expected from this self-validating protocol.

Validation ParameterAcceptance CriteriaTypical Protocol Results
Linearity Range R² > 0.9950.5 – 100 ng/mL (R² = 0.998)
Lower Limit of Quantitation (LLOQ) S/N ≥ 10, CV ≤ 20%0.5 ng/mL (CV = 12.4%)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.2% – 8.7%
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-3.1% to +5.4%
Extraction Recovery Consistent across QC levels82.5% ± 4.1%
Matrix Effect (Ion Suppression) CV ≤ 15%9.2% (Compensated by IS)

References

  • Title: P-Glycoprotein, CYP3A, and Plasma Carboxylesterase Determine Brain and Blood Disposition of the mTOR Inhibitor Everolimus (Afinitor) in Mice Source: Clinical Cancer Research (AACR Journals) URL: [Link]

  • Title: Nanopia TDM Everolimus (Cross-Reactivity Data) Source: Sekisui Medical Co., Ltd. URL: [Link]

  • Title: Reconstituted high-density lipoprotein: a biomimetic dual-mode nanocarrier for anti-atherosclerotic therapy (LC-MS/MS of Everolimus Adducts) Source: FreiDok plus (University of Freiburg) URL: [Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of Seco Everolimus B

Audience: Researchers, scientists, and drug development professionals. Introduction Everolimus, a derivative of sirolimus (rapamycin), is a potent inhibitor of the mammalian target of rapamycin (mTOR) and is widely used...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Everolimus, a derivative of sirolimus (rapamycin), is a potent inhibitor of the mammalian target of rapamycin (mTOR) and is widely used as an immunosuppressant in organ transplantation and as an anti-cancer agent.[1][2] The chemical stability of everolimus is a critical quality attribute, as degradation can impact its safety and efficacy. One of the primary degradation pathways for everolimus and related macrolides is the hydrolysis of the lactone ring, leading to the formation of a ring-opened or "seco" derivative.[3][4] Seco everolimus B is one such hydrolytic impurity, formed by the cleavage of the ester bond within the macrolide core.[5][6]

Accurate structural characterization of such impurities is mandated by regulatory agencies and is essential for understanding degradation mechanisms, developing stable formulations, and ensuring drug product quality.[7] Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of complex molecules like seco everolimus B.[1][8] This application note provides a comprehensive guide and detailed protocols for the characterization of seco everolimus B using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Structural Transformation: From Everolimus to Seco Everolimus B

The formation of seco everolimus B involves the hydrolysis of the ester linkage within the macrocyclic ring of everolimus. This transformation fundamentally alters the molecule's conformation and introduces two new terminal functional groups: a carboxylic acid and a secondary alcohol. These changes induce significant and predictable shifts in the NMR spectra, which serve as diagnostic fingerprints for the seco structure.

Below is a diagram illustrating the hydrolytic ring-opening process that converts the cyclic everolimus into the linear seco everolimus B.

G Everolimus Everolimus (Cyclic Macrolide) Hydrolysis Hydrolysis (Ester Bond Cleavage) Everolimus->Hydrolysis + H₂O SecoB Seco Everolimus B (Linear, Ring-Opened Structure) Hydrolysis->SecoB Formation of Carboxylic Acid & Secondary Alcohol Termini

Caption: Hydrolytic conversion of Everolimus to Seco Everolimus B.

Foundational Principles and Experimental Strategy

The structural complexity and high molecular weight (976.3 g/mol ) of seco everolimus B present specific challenges for NMR analysis, including severe signal overlap in the ¹H spectrum and potential for multiple conformations in solution.[7][9] A multi-dimensional NMR approach is therefore not just beneficial but essential for complete structural assignment.

Pillars of the Analytical Strategy:

  • Expertise - Rationale for Experiment Selection:

    • 1D ¹H NMR: Provides the initial overview of proton environments. Key diagnostic signals for the seco-acid will appear in regions distinct from the parent macrolide.

    • 1D ¹³C NMR: Reveals the carbon skeleton. The most critical signal to identify is the newly formed carboxylate carbon (~170-180 ppm) and the upfield shift of the carbon bearing the new secondary alcohol.

    • 2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons and piecing together molecular fragments.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, providing an unambiguous C-H connectivity map.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons. This is the most powerful experiment for assembling the fragments identified by COSY and confirming the overall molecular structure, especially across quaternary carbons and heteroatoms.

  • Trustworthiness - A Self-Validating Workflow: The combination of these experiments creates a self-validating system. A structural fragment proposed from COSY data is confirmed by the HSQC correlations of the involved protons and carbons. The connection between these fragments is then definitively established using HMBC correlations, leaving little room for ambiguity.

The overall workflow for characterization is depicted below.

G cluster_0 Sample & Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Structural Elucidation SamplePrep Sample Preparation (Seco Everolimus B in DMSO-d6) NMR_Acq NMR Data Acquisition (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) SamplePrep->NMR_Acq Processing Spectral Processing (Phasing, Baseline Correction, Referencing) NMR_Acq->Processing Assignment Spectral Assignment (1D & 2D Analysis) Processing->Assignment StructureConfirm Structure Confirmation (Compare to Everolimus Data) Assignment->StructureConfirm FinalReport Final Structure & Report StructureConfirm->FinalReport

Caption: Experimental workflow for NMR characterization.

Detailed Experimental Protocols

Sample Preparation

The choice of solvent is critical for macrolide analysis, as it can influence conformation.[9] Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for its ability to dissolve polar compounds and for its exchangeable proton signals (hydroxyls, carboxylic acids) which can be readily identified.

  • Material: Seco Everolimus B reference standard (~5-10 mg).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D).

  • Procedure:

    • Accurately weigh approximately 5-10 mg of seco everolimus B directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆ to the tube.

    • Gently vortex or sonicate the sample at room temperature until the solid is completely dissolved.

    • Ensure the final solution is clear and free of particulate matter.

NMR Data Acquisition

All experiments should be performed on a high-field NMR spectrometer (≥500 MHz for ¹H) to maximize signal dispersion and sensitivity.[10][11]

  • Spectrometer: 500 MHz (or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Temperature: 298 K (25 °C).

Experiment Key Parameters Purpose
¹H NMR Spectral Width: 16 ppm; Relaxation Delay (d1): 5 s; Number of Scans: 16-32To obtain a high-resolution proton spectrum and identify exchangeable protons.
¹³C NMR Spectral Width: 240 ppm; Relaxation Delay (d1): 2 s; Number of Scans: ≥1024To detect all carbon signals, including quaternary carbons and the key carboxylate signal.
gCOSY Data Points: 2048 (F2) x 256 (F1); Scans per Increment: 4-8To map ¹H-¹H spin systems and trace out structural fragments.
gHSQC Data Points: 1024 (F2) x 256 (F1); Scans per Increment: 8-16To correlate protons with their directly attached carbons for C-H assignment.
gHMBC Data Points: 2048 (F2) x 256 (F1); Scans per Increment: 16-32; Long-range coupling delay optimized for 8 HzTo connect fragments via long-range ¹H-¹³C correlations, confirming the final structure.

Spectral Interpretation and Data Summary

The key to confirming the structure of seco everolimus B lies in identifying the NMR signals that differ from those of the parent everolimus. The most significant changes are expected around the site of hydrolysis. While a full assignment requires detailed analysis of 2D spectra, the table below summarizes the expected characteristic chemical shifts based on the known assignments of sirolimus and its derivatives.[12][13]

Table 1: Predicted Diagnostic ¹H and ¹³C NMR Chemical Shifts for Seco Everolimus B in DMSO-d₆

Structural Moiety Atom(s) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale for Change from Everolimus
New Carboxylic Acid -COOH12.0 - 13.0 (broad)~175Formation of the carboxyl group. This proton signal is highly deshielded and will exchange with D₂O.
New Secondary Alcohol CH -OH3.5 - 4.565 - 75The proton on the carbon that was formerly part of the ester linkage. The carbon itself will shift upfield compared to its position in the ester.
Pipecolic Acid Moiety α-proton to C=O4.0 - 4.5~55The chemical environment of the pipecolic acid residue is altered by the adjacent dicarbonyl and the new carboxylic acid.
Olefinic Protons C=C-H 5.0 - 6.5120 - 140These shifts are sensitive to the overall conformation of the macrocycle, which changes upon ring opening.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural characterization of seco everolimus B. By carefully preparing the sample and acquiring a suite of high-resolution NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC), researchers can unambiguously confirm the hydrolytic ring-opening and generate a complete structural assignment. This detailed characterization is fundamental to the quality control and stability assessment of everolimus in pharmaceutical development and manufacturing.

References

  • European Medicines Agency. CHMP ASSESSMENT REPORT FOR Afinitor. 2009. [Online] Available at: [Link]

  • Novatia, LLC. Degradation of rapamycin and its ring-opened isomer. [Online] Available at: [Link]

  • Journal of Medicinal Chemistry. Probing the Interactions of Macrolide Antibiotics with Membrane-Mimetics by NMR Spectroscopy. 2012. [Online] Available at: [Link]

  • Novak, P. et al. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics. Molecules, 2020. [Online] Available at: [Link]

  • BC Cancer. DRUG NAME: Everolimus. 2024. [Online] Available at: [Link]

  • MDPI. Selective Substitution of 31/42–OH in Rapamycin Guided by an in Situ IR Technique. 2014. [Online] Available at: [Link]

  • PubMed. Identification of novel rapamycin derivatives as low-level impurities in active pharmaceutical ingredients. 2011. [Online] Available at: [Link]

  • PubMed. Complete assignments of the 1H and 13C resonances of 40-epi-(N1-tetrazolyl)-rapamycin and revised 13C assignments for rapamycin. 2005. [Online] Available at: [Link]

  • New Drug Approvals. EVEROLIMUS. 2021. [Online] Available at: [Link]

  • Nourse, J.G. & Roberts, J.D. Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of some macrolide antibiotics and derivatives. Substituent and conformational effects. Journal of the American Chemical Society, 1975. [Online] Available at: [Link]

  • World Journal of Pharmaceutical and Life Sciences. Development and validation of stability indicating assay method of everolimus and its marketed formulation. 2021. [Online] Available at: [Link]

Sources

Method

Application Note: Forced Degradation Study Protocols for Everolimus Seco Impurities

Introduction & Mechanistic Overview Everolimus is a potent mTOR inhibitor and a macrocyclic lactone derivative of sirolimus. While highly efficacious in oncology and immunosuppression, its complex macrolide structure pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Everolimus is a potent mTOR inhibitor and a macrocyclic lactone derivative of sirolimus. While highly efficacious in oncology and immunosuppression, its complex macrolide structure presents significant stability challenges. The most critical degradation pathway involves the hydrolytic cleavage of its macrolactone ring, yielding seco impurities (e.g., seco-everolimus, seco acids, and dehydrated ring-opened products)[1][2].

Understanding the kinetics and causality of seco impurity formation is essential for developing robust, stability-indicating analytical methods. The macrolactone ester bond is highly vulnerable to both specific and general base catalysis, as well as acidic hydrolysis[3]. In aqueous environments, nucleophilic attack on the ester bond leads to rapid ring opening. This structural vulnerability dictates that sample preparation, stress conditions, and chromatographic mobile phases must be meticulously controlled to prevent the generation of artifactual seco impurities during routine analysis[2][4].

Pathway A Everolimus (API) B Aqueous Hydrolysis (Acid/Base Catalysis) A->B Stress Exposure C Ring-Opened Intermediate (Seco-Everolimus) B->C Ester Cleavage D Dehydration / Oxidation C->D Secondary Degradation E Seco Acid / Dehydrated Seco Derivatives D->E Stable Impurity

Fig 1. Hydrolytic degradation pathway of everolimus yielding seco impurities.

Forced Degradation Protocol Design (ICH Q1A/Q1B)

A scientifically sound Forced Degradation Study (FDS) must act as a self-validating system. The objective is to achieve 5% to 20% degradation of the Active Pharmaceutical Ingredient (API). Degradation exceeding 20% risks triggering secondary, non-clinically relevant degradation pathways, whereas degradation below 5% fails to adequately challenge the analytical method's resolving power.

Table 1: Summary of Stress Conditions and Expected Degradation Profiles

The following parameters are synthesized from validated stability-indicating methodologies[5].

Stress ConditionReagents / EnvironmentExposure Time & TempExpected Degradation (%)Primary Impurities Generated
Acidic Hydrolysis 2N HCl60°C, 30 min~7.0% - 10.0%Seco-everolimus, Isomeric seco products
Alkaline Hydrolysis 2N NaOH60°C, 30 min~1.0% - 5.0%Ring-opened Seco derivatives
Oxidative Stress 20% H₂O₂60°C, 30 min~10.0% - 15.0%Oxidized seco products, N-oxides
Thermal Stress 80°C - 105°C (Solid state)30 min - 6 hours< 2.0%Minimal (Thermally stable)
Photolytic Stress UV/Vis Light (283 nm)24 hours - 7 days< 2.0%Photo-isomers, minimal degradation

Step-by-Step Experimental Methodologies

Phase 1: Sample Preparation & Baseline Control
  • Causality: Everolimus is inherently unstable in pure aqueous solutions, which can trigger spontaneous ring fragmentation[3]. To prevent artifactual degradation prior to intentional stress, an organic-rich diluent must be used.

  • Procedure: Accurately weigh 10 mg of Everolimus API. Dissolve in 10 mL of a Water:Methanol (20:80 v/v) mixture to create a 1 mg/mL stock solution[5].

Phase 2: Execution of Stress Conditions
  • Acidic Stress: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 2N HCl. Heat under reflux at 60°C for exactly 30 minutes.

    • Self-Validation Step: Immediately neutralize the mixture with 1 mL of 2N NaOH. This halts the degradation kinetics instantly and prevents highly acidic solutions from stripping the stationary phase of the HPLC column[6][5].

  • Alkaline Stress: Transfer 1 mL of stock solution. Add 1 mL of 2N NaOH. Reflux at 60°C for 30 minutes. Neutralize immediately with 1 mL of 2N HCl[6][5]. (Note: Base catalysis rapidly accelerates macrolactone ring opening; precise timing is critical to avoid complete API destruction[3]).

  • Oxidative Stress: Transfer 1 mL of stock solution. Add 1 mL of 20% H₂O₂. Heat at 60°C for 30 minutes[5].

  • Thermal & Photolytic Stress: Spread the solid API powder in a Petri dish as a thin film. Expose to 105°C for 6 hours (thermal) or place in a UV chamber at 283 nm for 24 hours (photolytic). Post-exposure, dissolve the powder in the standard diluent.

Phase 3: Dilution and Filtration
  • Procedure: Dilute all stressed and neutralized samples with the Water:Methanol (20:80 v/v) diluent to a final target concentration of 100 μg/mL. Filter the solutions through a 0.45 μm PTFE syringe filter to remove any insoluble particulate matter prior to injection[6][5].

Workflow cluster_stress ICH Forced Degradation API Everolimus Stock (1 mg/mL in MeOH/H2O) Acid Acidic (2N HCl, 60°C) API->Acid Base Alkaline (2N NaOH, 60°C) API->Base Ox Oxidative (20% H2O2, 60°C) API->Ox Neut Neutralization (& Quenching) Acid->Neut Base->Neut Prep Dilution & Filtration (100 μg/mL) Ox->Prep Neut->Prep LCMS RP-HPLC / LC-MS Analysis Prep->LCMS

Fig 2. Systematic workflow for everolimus forced degradation and sample preparation.

Analytical Separation and Data Interpretation

Chromatographic Strategy (RP-HPLC & LC-MS)

To accurately detect and quantify seco impurities, a stability-indicating Reversed-Phase HPLC method coupled with mass spectrometry (LC-MS/MS) is required.

  • Column Selection: A C18 column (e.g., Hypersil BDS C18, 250 x 4.6 mm, 5 μm) provides optimal retention for macrolides[6][5].

  • Mobile Phase Causality: It is critical to avoid highly acidic mobile phases (pH < 3) with long run times, as everolimus can artificially degrade into seco-derivatives on-column. Utilizing a pH-controlled buffered mobile phase (e.g., acetate buffer pH 6.5 and acetonitrile 50:50 v/v) suppresses artifactual ring opening during the analysis[5].

  • Detection & Identification: UV detection is optimal at 280-285 nm[6][5]. However, MS/MS is mandatory for structural confirmation. Because seco-everolimus has the identical mass-to-charge ratio (m/z) as the parent everolimus, differentiation relies on the fragmentation pattern; the ring-opened structure notably lacks specific dehydrated fragments (e.g., m/z 686.4) present in the intact macrolactone[1].

Mass Balance and Self-Validation

A forced degradation protocol is only considered validated if mass balance is achieved. The sum of the peak areas of the remaining everolimus and the generated seco impurities (corrected for relative response factors) must equal the peak area of the unstressed control API (~98-102%). If mass balance fails, it indicates that impurities are either eluting in the void volume, permanently retained on the column, or lack a chromophore at the chosen UV wavelength, necessitating a shift to universal detectors (e.g., Charged Aerosol Detection) or direct MS quantification.

References

  • Rushikesh Mulay, Rishikesh Bachhav. "Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form." International Journal of Trend in Scientific Research and Development, 2021.6

  • Salphati L, et al. "P-Glycoprotein, CYP3A, and Plasma Carboxylesterase Determine Brain and Blood Disposition of the mTOR Inhibitor Everolimus (Afinitor) in Mice." Clinical Cancer Research, AACR Journals, 2014. 1

  • "Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets." PubMed Central (PMC), NIH, 2015. 5

  • "Human Metabolism of Sirolimus Revisited." MDPI, 2025. 2

  • "Identification of a new metabolite of macrolide immunosuppressant, like rapamycin and SDZ RAD, using high performance liquid chromatography and electrospray tandem mass spectrometry." ResearchGate. 4

  • "Degradation of rapamycin and its ring-opened isomer: Role of base catalysis." ResearchGate. 3

  • Bandana Kumari, et al. "Development and validation of stability indicating assay method of everolimus and its marketed formulation." World Journal of Pharmaceutical and Life Sciences (WJPLS), 2021. 7

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Chromatographic Peak Shape for Seco Everolimus B

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Advanced troubleshooting for macrolide degradation products Seco everolimus B (the open-ring acid impurity of everolimus) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Advanced troubleshooting for macrolide degradation products

Seco everolimus B (the open-ring acid impurity of everolimus) is a primary degradation product formed via the hydrolytic cleavage of the macrolactone ring. Due to its large molecular weight (C53H85NO15, MW ~976.2 Da), multiple hydrogen-bond donors/acceptors, and high hydrophobicity, it is notoriously difficult to chromatograph. Analysts frequently encounter severe peak tailing, band broadening, or peak splitting. This guide provides field-proven, mechanistically grounded solutions to optimize your chromatographic workflows.

Diagnostic Matrix: Symptoms, Causes, and Solutions

The following table summarizes the quantitative and qualitative data associated with common peak shape deformations for seco everolimus B.

SymptomPrimary CauseMechanistic ExplanationRecommended Solution
Peak Splitting / Broadening Conformational IsomerismMacrolides exist as multiple rotamers. At ambient temperature, the interconversion rate is similar to the chromatographic timescale[1].Increase column temperature to 60 °C – 65 °C to accelerate interconversion into a single peak[2].
Severe Peak Tailing (Asymmetry > 1.5) Secondary Silanol InteractionsHydroxyl groups on seco everolimus B hydrogen-bond with acidic, unbonded silanols on the silica stationary phase[3].Use high-purity (Type B) silica or positively charged surface columns[4]. Add volatile buffers.
Fronting or Shoulders Injection Solvent MismatchSeco everolimus B is highly hydrophobic. Injecting it in 100% organic solvent causes premature elution.Dilute the sample injection solvent to match the initial mobile phase conditions.

Mechanistic Workflows & Logical Relationships

Understanding the physical chemistry occurring inside the column is critical for permanent method resolution.

Troubleshooting Start Seco Everolimus B Peak Shape Issue Split Peak Splitting / Broadening (Conformers) Start->Split Tail Severe Tailing (Silanol Interactions) Start->Tail Front Fronting / Shoulders (Solvent Effect) Start->Front Temp Increase Temp to 60-65°C Split->Temp Accelerate Interconversion Column Use Type-B End-Capped C18 & Add Formic Acid/NH4OAc Tail->Column Mask Silanols Solvent Match Injection Solvent to Initial Mobile Phase Front->Solvent Prevent Breakthrough

Workflow for diagnosing and resolving seco everolimus B peak shape issues.

Mechanism Seco Seco Everolimus B (Open-Ring Macrolide) Conformers Slow Rotamer Interconversion Seco->Conformers Silanols Hydrogen Bonding with Silanols Seco->Silanols Broadening Peak Splitting Conformers->Broadening Tailing Peak Tailing Silanols->Tailing

Mechanisms of peak distortion for open-ring macrolide derivatives.

Frequently Asked Questions (Expertise & Experience)

Q1: Why does elevating the column temperature drastically improve the peak shape of seco everolimus B? Causality: Like its parent compound everolimus, seco everolimus B exhibits conformational isomerism (rotamers) in solution. When the interconversion rate between these isomers is slow relative to the time the molecule spends on the column, the isomers partially separate, leading to peak broadening or splitting. By increasing the column compartment temperature to 60 °C – 65 °C, the thermal energy accelerates rotational interconversion[1]. The isomers rapidly average out, coalescing into a single, sharp chromatographic peak[2].

Q2: I am using a standard C18 column, but the tailing factor is still >2.0. What is the mechanistic cause, and how do I fix it? Causality: Traditional silica-based reversed-phase columns contain residual silanol groups (-Si-OH). Older "Type-A" silicas have highly acidic silanols (pKa 4-5) that ionize at typical mobile phase pH levels[3]. The abundant oxygen atoms in the seco everolimus B structure undergo strong secondary hydrogen-bonding and dipole-dipole interactions with these silanols. Solution: Switch to a high-purity "Type-B" silica column with exhaustive double end-capping, or utilize a column with a positively charged surface (e.g., C18HCE) which repels basic/polar interactions and masks silanols[4]. Additionally, ensure your mobile phase is adequately buffered to maintain a constant pH and suppress silanol ionization[3].

Self-Validating Experimental Protocol

This optimized RP-HPLC/LC-MS workflow is designed as a self-validating system. By following the built-in verification checks, you can isolate variables and ensure method robustness.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): LC-MS grade water with 4 mM ammonium acetate and 0.1% formic acid[2].

    • Self-Validation Check: Measure the pH of the aqueous phase before mixing. Adequate buffer capacity ensures the column surface pH remains constant, preventing variable silanol ionization across gradient changes[3].

  • Mobile Phase B (Organic): 50:50 (v/v) Acetonitrile:Methanol with 4 mM ammonium acetate and 0.1% formic acid[2].

    • Causality: Methanol aids in the solubility of the bulky macrolide structure, while acetonitrile provides optimal elution strength and keeps system pressure manageable.

Step 2: Column Selection and Equilibration
  • Column: High-purity, end-capped Polar C18 or positively charged C18 (e.g., 50 × 2.1 mm, 1.7 - 2.6 µm)[2][4].

  • Temperature: Strictly maintain the column oven at 60 °C to 65 °C [1][2].

    • Self-Validation Check: Run a test injection of the standard at 30 °C. If the peak splits or broadens significantly but coalesces into a sharp peak at 60 °C, conformational isomerism is confirmed as the primary variable and successfully resolved.

Step 3: Sample Preparation
  • Diluent: Dilute the seco everolimus B standard or sample in a solvent matching the initial gradient conditions (e.g., 50% Mobile Phase A / 50% Mobile Phase B).

    • Self-Validation Check: Inject varying volumes (e.g., 1 µL vs. 5 µL). If peak fronting increases disproportionately with volume, the injection solvent is too strong, causing breakthrough at the column head.

Step 4: Gradient Elution
  • Flow rate: 0.5 - 0.7 mL/min[2].

  • Gradient Program: Start at 50% B, hold for 0.5 minutes to focus the analyte band, then ramp to 95% B over 1.5 to 5 minutes depending on column length. Hold at 95% B to wash out highly retained lipophilic impurities, then re-equilibrate[2].

References

  • Human Metabolism of Sirolimus Revisited Source: NIH / PMC URL:[Link]

  • Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS Source: MDPI URL:[Link]

  • A Guide to HPLC and LC-MS Buffer Selection Source: ACE HPLC URL:[Link]

  • Separation Analysis of Macrolide Antibiotics With Good Performance on a Positively Charged C18HCE Column Source: PubMed / NIH URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Everolimus Ring Opening During Formulation

Welcome to the Formulation Troubleshooting Center for Everolimus. Everolimus is a potent mammalian target of rapamycin (mTOR) inhibitor characterized by a complex 23-membered macrolide structure[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Troubleshooting Center for Everolimus. Everolimus is a potent mammalian target of rapamycin (mTOR) inhibitor characterized by a complex 23-membered macrolide structure[1]. Due to its extensive macrocyclic lactone ring, the Active Pharmaceutical Ingredient (API) is notoriously unstable. The primary degradation pathway during formulation and storage is the cleavage of this macrolactone ring, yielding the Everolimus Ring-Opening Impurity (CAS 1708118-13-1), which exhibits up to 100 times less biological activity than the parent drug[1].

This guide provides researchers and formulation scientists with field-proven, mechanistically grounded troubleshooting strategies to stabilize the macrolactone ring.

Part 1: Troubleshooting Guides & FAQs

Q1: What drives the macrolactone ring-opening degradation of everolimus, and how can I detect it? Causality: The ester linkage within the macrolactone ring is the thermodynamic weak point of the everolimus molecule. It undergoes nucleophilic attack by water (hydrolysis), a reaction highly catalyzed by both acidic and alkaline microenvironments[1][2]. Furthermore, aerial oxidation generates reactive oxygen species (ROS) and peroxides that secondarily catalyze the cleavage of the lactone ring[2]. Detection: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard. The ring-opening impurity (C53H83NO14, MW 958.25) elutes at a distinct retention time compared to the intact API and can be quantified accurately at trace levels[3][].

Q2: My everolimus formulation shows high ring-opening impurity under accelerated stability testing (40°C/75% RH). How do I optimize the antioxidant system? Causality: High humidity and temperature accelerate oxidative and hydrolytic degradation. To halt the radical chain reaction that leads to peroxide-induced ring opening, a lipophilic antioxidant must be in intimate, molecular-level contact with the everolimus molecule. Butylated hydroxytoluene (BHT) is the industry standard because its lipophilicity matches everolimus, allowing co-dissolution in organic solvents[2][5]. Actionable Solution: Do not simply blend BHT as a dry powder. You must co-dissolve BHT and everolimus in an anhydrous organic solvent (e.g., acetone) to ensure molecular dispersion and absolute protection of the macrolactone ring during the granulation phase[6].

Q3: How do I control moisture-induced hydrolysis during the formulation process? Causality: Introducing water during standard wet granulation provides the exact nucleophile required for lactone hydrolysis[1]. Actionable Solution: Abandon aqueous granulation. Utilize an anhydrous wet granulation or solid dispersion technique. Dissolve the API and BHT in a volatile, non-aqueous solvent (like acetone), disperse a polymeric binder such as Hypromellose (HPMC), and granulate over an inert carrier (e.g., lactose, crospovidone)[6]. Vacuum dry immediately to remove the solvent without inducing thermal stress.

Q4: What role does the microenvironmental pH play, and how can I stabilize it? Causality: Everolimus is extremely unstable at alkaline pH[2]. Excipients with an alkaline surface pH (e.g., basic calcium phosphates or certain grades of magnesium stearate) will catalyze base-catalyzed ester hydrolysis, rapidly opening the ring. Actionable Solution: Screen all excipients for microenvironmental pH. Maintain a neutral to slightly acidic microenvironment (pH 4.5 - 6.0) within the solid dispersion matrix.

Part 2: Visualizations & Quantitative Data

Everolimus Degradation Pathway

G EVR Everolimus (Active Macrolide) Stress Environmental Stressors (H2O, O2, pH Extremes, Heat) EVR->Stress exposed to Hydrolysis Ester Bond Hydrolysis (Base/Acid Catalyzed) Stress->Hydrolysis Oxidation Aerial Oxidation (Peroxide Radical Formation) Stress->Oxidation Impurity Ring-Opening Impurity (CAS 1708118-13-1) Hydrolysis->Impurity cleaves macrolactone Oxidation->Impurity secondary degradation Efficacy Loss of mTOR Inhibition (Reduced Therapeutic Efficacy) Impurity->Efficacy

Caption: Everolimus macrolactone ring-opening degradation pathways and clinical consequences.

Table 1: Everolimus Degradation Profile Under Forced Stress Conditions

Data summarizes the vulnerability of the macrolactone ring to specific chemical stressors[7].

Stress ConditionStressor ParametersDegradation (%)Primary Degradation Mechanism
Acidic 2N HCl, 60°C, 30 min~7.02%Acid-catalyzed ester hydrolysis (Ring Opening)
Oxidative 20% H2O2, 60°C, 30 min~10.09%Peroxide-induced cleavage
Alkaline 0.1N NaOH, 60°C, 30 min>15.00% (Rapid)Base-catalyzed ester hydrolysis (Ring Opening)
Thermal Solid State, 60°C<1.00%Minor isomerization
Solid Dispersion Workflow

Workflow Prep 1. Prepare Organic Solvent (Acetone/Ethanol) Dissolve 2. Dissolve Everolimus & BHT (Antioxidant Protection) Prep->Dissolve Binder 3. Disperse Binder (e.g., HPMC) Dissolve->Binder Granulate 4. Wet Granulation with Carrier (Lactose/Crospovidone) Binder->Granulate Dry 5. Vacuum Drying (Remove Solvent/Moisture) Granulate->Dry Final 6. Stabilized Solid Dispersion (Protected Macrolactone) Dry->Final

Caption: Workflow for preparing BHT-stabilized everolimus solid dispersions.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of BHT-Stabilized Everolimus Solid Dispersion

Purpose: To create a moisture-free, oxidation-resistant matrix that physically shields the macrolactone ring.

  • Solvent Preparation: Measure 100 mL of anhydrous acetone (ensure water content is <0.1% via Karl Fischer titration prior to use).

  • Co-Dissolution: Add 0.2% w/w Butylated Hydroxytoluene (BHT) to the acetone. Stir at 200 RPM until fully dissolved. Add the Everolimus API. Causality: Co-dissolving ensures the antioxidant surrounds the API at a molecular level[6].

  • Binder Dispersion: Slowly disperse Hydroxypropyl Methylcellulose (HPMC) into the drug-BHT solution under continuous stirring until a uniform suspension is formed.

  • Granulation: Transfer a carrier blend (e.g., anhydrous lactose and crospovidone) into a high-shear granulator. Slowly spray the Everolimus/BHT/HPMC dispersion onto the carrier powder while mixing.

  • Drying: Transfer the wet mass to a vacuum drying oven. Dry at 30°C under a vacuum of <50 mbar until the acetone is completely removed.

  • Self-Validation Step: Perform Karl Fischer titration on the final dried dispersion. The system is validated if the moisture content is ≤ 0.5% w/w , confirming the absence of hydrolytic potential.

Protocol 2: HPLC-MS Detection of Ring-Opening Impurity (CAS 1708118-13-1)

Purpose: To accurately quantify the extent of ring-opening degradation in prototype formulations.

  • Sample Preparation: Extract the everolimus solid dispersion using a 50:50 (v/v) mixture of Acetonitrile and Acetate Buffer (pH 6.5)[7]. Sonicate for 10 minutes in an ice bath to prevent thermal degradation during extraction.

  • Column Selection: Equip the HPLC with a Hypersil BDS C18 column (100 × 4.6 mm, 5 μm particle size)[7].

  • Mobile Phase: Use an isocratic elution of Acetate buffer (pH 6.5 adjusted with orthophosphoric acid) and Acetonitrile (50:50 v/v) at a flow rate of 1.0 mL/min[7].

  • Detection: Set the Photodiode Array (PDA) detector to 280 nm and configure the MS for positive electrospray ionization (ESI+). Monitor for the intact API (m/z ~980.5 [M+Na]+) and the ring-opened impurity (m/z ~981.5 [M+Na]+)[][7].

  • Self-Validation Step: Inject a known standard mixture of Everolimus and CAS 1708118-13-1. The system is validated if the chromatographic resolution (Rs) between the intact API and the ring-opening impurity is ≥ 2.0 , ensuring accurate quantification without peak overlap.

References

  • European Patent Office. EP2670756B1 - Process for making everolimus.
  • European Patent Office. Patent 3329916 - PHARMACEUTICAL COMPOSITION INCLUDING RAPAMYCIN OR DERIVATIVE THEREOF. Retrieved from [Link]

  • World Intellectual Property Organization. WO2016135740A1 - Process for preparing stable oral compositions of everolimus.
  • Semantic Scholar. Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for Everolimus and Seco-Everolimus B Separation

Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals actively working on the analytical separation of eve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals actively working on the analytical separation of everolimus and its related substances. The focus of this document is to provide a comprehensive, experience-driven resource for troubleshooting and optimizing the mobile phase for the critical separation of everolimus from its challenging impurity, seco-everolimus B.

The separation of everolimus, a large macrolide immunosuppressant, from its structurally similar impurities presents a significant analytical hurdle.[1] Seco-everolimus B, a primary hydrolytic degradant, is particularly challenging due to its similar polarity and molecular structure.[2][3][4] This guide moves beyond generic advice to offer a structured, scientifically-grounded approach to method development and problem-solving.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific, common issues encountered during the separation of everolimus and seco-everolimus B in a direct question-and-answer format.

Q1: What is seco-everolimus B, and why is its separation from everolimus so challenging?

A1: Seco-everolimus B is the ring-opened, hydrolyzed form of the parent everolimus molecule.[2][3][4] The hydrolysis occurs at the ester linkage within the macrolide ring, resulting in a molecule with very similar physicochemical properties to everolimus. Because they share the same core structure and differ only by the opening of the ring, their retention behavior in reversed-phase chromatography is nearly identical, demanding a highly selective mobile phase for adequate resolution.

Q2: My chromatogram shows co-elution or very poor resolution (<1.5) between everolimus and seco-everolimus B. What are the immediate steps to improve separation?

A2: Poor resolution is the most common challenge. The primary lever for improvement lies in modifying the mobile phase.

  • Decrease Organic Solvent Strength: The most straightforward initial step is to decrease the percentage of the organic component (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention times of both compounds, providing more time for interaction with the stationary phase and potentially improving separation.

  • Switch Organic Modifier: If you are using methanol, consider switching to acetonitrile. Acetonitrile often provides different selectivity for closely related compounds and can significantly impact resolution. The reverse is also true; if acetonitrile is not providing separation, methanol is a viable alternative.

  • Introduce or Adjust pH: While everolimus is largely neutral, controlling the mobile phase pH with a buffer (e.g., ammonium acetate or ammonium formate at pH 3-7) is crucial.[5][6] Buffering the mobile phase helps to suppress the variable ionization of residual silanol groups on the silica-based column packing, leading to sharper peaks and more reproducible retention times, which indirectly aids resolution.[7]

Q3: I'm observing significant peak tailing for the everolimus peak, which is complicating integration and quantification. What is the cause and solution?

A3: Peak tailing in this analysis is often caused by secondary interactions between the analyte and the stationary phase.

  • Cause: Unwanted interactions with active silanol groups on the C18 column surface are a primary cause of tailing for large molecules like everolimus.

  • Solution 1 - Mobile Phase pH: Ensure your mobile phase is adequately buffered. A pH between 3 and 4 can often protonate silanol groups, reducing their ability to interact with the analyte.

  • Solution 2 - Buffer Concentration: If you are already using a buffer, consider increasing its concentration (e.g., from 10mM to 20mM). This can more effectively mask the active sites on the stationary phase.

  • Solution 3 - Sample Overload: Injecting too high a concentration of the sample can saturate the column, leading to peak distortion. Try reducing the injection volume or diluting the sample.

Q4: My retention times are drifting between injections, leading to poor precision. What should I investigate?

A4: Retention time instability points to a lack of equilibrium or consistency in the HPLC system.

  • Insufficient Column Equilibration: This is a very common cause.[8] When you change the mobile phase composition, ensure the column is flushed with at least 15-20 column volumes of the new mobile phase before injecting your first sample.

  • Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and consistently each time. Premixed mobile phases that have been sitting for a day or more should be gently mixed again before use.[8] Always degas the mobile phase thoroughly to prevent air bubbles from entering the pump, which can cause flow rate fluctuations.

  • Temperature Fluctuations: Chromatographic separations are sensitive to temperature. Use a column thermostat to maintain a constant temperature (e.g., 30 °C). This will ensure reproducible retention times.

  • Pump Issues: Check for leaks in the pump or fittings. Worn pump seals can also lead to an inconsistent flow rate.

Systematic Mobile Phase Optimization Protocol

For new method development or significant re-optimization, a systematic approach is more efficient than random trial-and-error.

Step 1: Foundational Choices - Column and Initial Solvents
  • Analyte Properties: Everolimus is a large (MW ~958 g/mol ), relatively non-polar molecule.[1]

  • Stationary Phase: A high-quality, end-capped C18 column is the standard and most effective starting point for this separation.[5][6][9] Dimensions such as 100 mm x 4.6 mm with 5 µm particles are common.[5]

  • Organic Solvents: The primary choices are Acetonitrile (ACN) and Methanol (MeOH). ACN is generally preferred as a starting point due to its lower viscosity and different selectivity.

Step 2: Initial Scouting Runs

Perform initial isocratic runs with different mobile phase compositions to quickly assess selectivity. The goal is to find a condition that shows at least partial separation, which can then be optimized.

Run Aqueous Phase (A) Organic Phase (B) Composition (A:B, v/v) Rationale
1 HPLC Grade WaterAcetonitrile50:50A simple, unbuffered starting point to gauge basic retention.
2 HPLC Grade WaterMethanol40:60Evaluates the selectivity of methanol as an alternative organic modifier.
3 10mM Ammonium Acetate, pH 6.5Acetonitrile50:50Introduces a buffer to control secondary interactions and improve peak shape.[5][6]
4 0.1% Formic Acid in WaterAcetonitrile50:50Uses an acidic modifier to suppress silanol activity.
Step 3: Fine-Tuning and Optimization Workflow

Based on the scouting runs, select the most promising condition and begin systematic optimization.

Caption: Workflow for systematic mobile phase optimization.

  • Adjust Organic Solvent Percentage: From your best scouting condition, systematically decrease or increase the organic solvent percentage in small increments (e.g., 2-5%). Aim for a retention factor (k') between 2 and 10 for the everolimus peak to ensure sufficient interaction with the stationary phase.[1]

  • Optimize Mobile Phase pH: If resolution is still insufficient, systematically adjust the pH of the aqueous phase. Test a range from pH 3.0 to 6.5. The change in pH can subtly alter the conformation of the analytes or their interaction with the stationary phase, often unlocking the required selectivity.[7]

  • Consider Additives: If tailing persists, small amounts of additives like triethylamine (TEA) can be used in the mobile phase to further mask active silanol sites, though this should be done cautiously as it can affect column lifetime and is not suitable for LC-MS.

References

  • A REVIEW ON DEVELOPMENT AND VALIDATION OF EVEROLIMUS BY RP HPLC METHOD. IJNRD. Available at: [Link]

  • Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. PMC. Available at: [Link]

  • Analytical method development for the estimation of everolimus by rp-hplc. ijpir. Available at: [Link]

  • Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form. IJTSRD. Available at: [Link]

  • HPLC Method Devolopment and Validation For Everolimus. Scribd. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Exploring the Different Mobile Phases in HPLC. Moravek, Inc.. Available at: [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. Available at: [Link]

  • Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. ResearchGate. Available at: [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. Crawford Scientific. Available at: [Link]

  • HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. ResearchGate. Available at: [Link]

  • High performance liquid chromatography for detecting rapamycin in everolimus. Google Patents.
  • Seco Everolimus B. Pharmaffiliates. Available at: [Link]

  • Optimization of the Everolimus Intermediate Preparation Process: Impurity Identification Followed by One-Pot Transformation to the Desired Product. ACS Publications. Available at: [Link]

  • HPLC Troubleshooting Guide. Phenomenex. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD.org. Available at: [Link]

  • Chemical structure of everolimus and its metabolite ATG181. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the HPLC Retention Times of Everolimus Seco-Impurities

For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. Everolimus, a potent mTOR inhibitor derived from sirolimus, is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. Everolimus, a potent mTOR inhibitor derived from sirolimus, is a macrolide whose complex structure is susceptible to degradation.[1] One of the primary degradation pathways is the hydrolysis of the macrocyclic lactone ring, leading to the formation of seco-impurities. These ring-opened variants, possessing a carboxylic acid and a hydroxyl group, exhibit altered polarity, which is critical for their analytical separation from the parent drug.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for resolving everolimus from its key seco-impurities. We will delve into the causality behind the chromatographic conditions, compare retention time data from published stability-indicating methods, and offer detailed protocols to support your own analytical work.

The Chemistry of Separation: Everolimus vs. Its Seco-Impurities

Everolimus is a large, predominantly hydrophobic molecule with a molecular weight of approximately 958.2 g/mol .[1] A "seco" compound results from the cleavage of a bond within a ring structure. In the case of everolimus, the critical degradation involves the hydrolytic cleavage of the ester bond in its macrolide lactone ring.[2][3] This reaction, often catalyzed by acidic or basic conditions, incorporates a molecule of water (H₂O) and opens the ring structure.

The resulting primary seco-impurity, often referred to as Seco Everolimus B or Everolimus Open-Ring Acid Impurity , has a molecular formula of C₅₃H₈₅NO₁₅ and a molecular weight of approximately 976.2 g/mol . The key chemical change is the conversion of the cyclic ester into a linear chain containing a terminal carboxylic acid and a hydroxyl group. This transformation significantly increases the molecule's overall polarity.

In Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) and a polar mobile phase are used, retention is primarily driven by hydrophobic interactions.[1]

  • Everolimus (Parent Drug): Being less polar, it has a stronger affinity for the nonpolar stationary phase and will therefore be retained longer on the column, resulting in a longer retention time.

  • Seco-Impurities (Degradants): The introduction of the polar carboxylic acid and hydroxyl groups reduces the molecule's hydrophobicity. These impurities have a weaker interaction with the stationary phase and a stronger affinity for the polar mobile phase, causing them to travel through the column more quickly and exhibit a shorter retention time.

Understanding this principle is fundamental to developing and interpreting stability-indicating HPLC methods for everolimus.

Comparative Analysis of HPLC Methodologies

The development of a robust, stability-indicating HPLC method requires careful optimization of chromatographic parameters to achieve adequate resolution between the parent peak and all potential degradation products. Below, we compare two distinct, validated RP-HPLC methods from the scientific literature.

This method, developed for the estimation of everolimus in tablets, provides a rapid and efficient separation.[4]

Chromatographic Conditions:

  • Column: Hypersil BDS C18 (100 x 4.6 mm, 5 µm)[4]

  • Mobile Phase: Ammonium acetate buffer : Acetonitrile (50:50, v/v), pH 6.5 adjusted with orthophosphoric acid[4]

  • Flow Rate: 1.0 mL/min[4]

  • Temperature: 30°C[4]

  • Detection: UV at 280 nm[4]

Performance and Rationale: The use of a 50:50 mixture of aqueous buffer and acetonitrile provides a mobile phase with significant polarity, suitable for eluting the hydrophobic everolimus peak within a short runtime. The ammonium acetate buffer at pH 6.5 ensures that the acidic seco-impurities are deprotonated (as carboxylates), enhancing their polarity and ensuring they elute well before the parent compound.

Under these conditions, the retention time of everolimus was reported to be 3.110 minutes .[4] Forced degradation studies showed that under acidic conditions (2N HCl at 60°C), a new degradation peak was generated.[4] While the exact retention time of this impurity was not stated, analysis of the published chromatogram shows this new peak eluting at approximately 2.2 minutes , demonstrating clear separation from the parent drug.

This alternative stability-indicating method utilizes a non-buffered organic mobile phase, relying on the solvent strength to achieve separation.

Chromatographic Conditions:

  • Column: Cosmosil C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : Methanol (60:40, v/v), pH 3 adjusted with Orthophosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Temperature: Ambient

  • Detection: UV at 285 nm

Performance and Rationale: This method employs a longer (250 mm) column, which generally provides higher theoretical plates and better resolution for complex mixtures. The mobile phase is highly organic, consisting of acetonitrile and methanol. Adjusting the pH to 3 ensures that the carboxylic acid group of the seco-impurity is protonated (non-ionized). While this makes the impurity slightly less polar than it would be at a higher pH, the overall polarity difference is still sufficient for separation from the much less polar parent drug.

Using this method, the retention time of everolimus was observed at 3.806 minutes . The study confirmed that the method was stability-indicating by successfully separating the API from products generated under various stress conditions, including acid and base hydrolysis.

Summary of Retention Time Data
ParameterMethod 1Method 2
Reference Sharmila D, et al. (2015)[4]Mulay R, et al. (2021)
Column Hypersil BDS C18 (100 x 4.6 mm, 5 µm)Cosmosil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Ammonium Acetate Buffer:ACN (50:50), pH 6.5Acetonitrile:Methanol (60:40), pH 3
Everolimus RT 3.110 min 3.806 min
Seco-Impurity RT ~2.2 min (Estimated from chromatogram)Not explicitly stated

This comparison highlights how column dimensions and mobile phase composition directly influence retention times. The longer column and potentially different C18 packing in Method 2 contribute to the longer retention of everolimus compared to Method 1.

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study (Acid Hydrolysis)

This protocol describes the generation of seco-impurities through acid-catalyzed hydrolysis, a crucial step in testing the specificity of a stability-indicating method.

Objective: To intentionally degrade everolimus to produce the open-ring seco-impurity for HPLC analysis.

Materials:

  • Everolimus reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 2 N Hydrochloric Acid (HCl)

  • 2 N Sodium Hydroxide (NaOH)

  • 10 mL volumetric flasks

Procedure:

  • Prepare Stock Solution: Accurately weigh 10 mg of everolimus and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a concentration of 1 mg/mL.

  • Induce Degradation: Transfer 1 mL of the stock solution to a suitable reaction vial. Add 1 mL of 2 N HCl.

  • Heating: Heat the mixture in a water bath or on a heating block at 60°C for 30 minutes.[4]

  • Neutralization: After heating, allow the solution to cool to room temperature. Carefully neutralize the mixture by adding 1 mL of 2 N NaOH. Confirm the pH is near neutral.

  • Dilution: Transfer the neutralized solution to a 10 mL volumetric flask and dilute to the mark with the HPLC mobile phase to obtain a final theoretical concentration of 100 µg/mL.

  • Analysis: Inject the prepared sample into the HPLC system to observe the degradation profile.

Workflow for Method Development and Validation

The development of a reliable stability-indicating method is a systematic process. The following workflow illustrates the key stages, from initial stress testing to full validation according to ICH guidelines.

G cluster_0 Phase 1: Degradation & Separation cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Application stress Forced Degradation (Acid, Base, Oxidative) develop Initial Method Development (Column & Mobile Phase Screening) stress->develop Generate Degradants optimize Method Optimization (Resolution of Impurity Peaks) develop->optimize Refine Conditions spec Specificity optimize->spec lin Linearity & Range spec->lin prec Precision (Repeatability & Intermediate) lin->prec acc Accuracy (% Recovery) prec->acc robust Robustness acc->robust routine Routine Quality Control & Stability Testing robust->routine

Caption: Workflow for developing and validating a stability-indicating HPLC method.

Conclusion

The chromatographic separation of everolimus from its seco-impurities is a clear-cut application of reversed-phase principles. The hydrolytic opening of the macrolide ring introduces significant polarity, leading to a predictable decrease in retention time on a C18 column. By selecting appropriate mobile phase conditions—either by controlling pH to ionize the seco-acid or by optimizing the organic solvent ratio—robust and rapid separation can be achieved. The methods presented here demonstrate effective resolution, with the seco-impurity consistently eluting before the parent everolimus peak. For any laboratory tasked with the quality control of everolimus, the implementation of a well-validated, stability-indicating HPLC method is not just a regulatory requirement, but a fundamental assurance of product safety and efficacy.

References

  • Sharmila, D., Rao, A. L., & Kalyani, L. (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Indian Journal of Pharmaceutical Sciences, 77(5), 599–604. Available at: [Link]

  • A REVIEW ON DEVELOPMENT AND VALIDATION OF EVEROLIMUS BY RP HPLC METHOD. (2025). International Journal of Novel Research and Development, 10(3). Available at: [Link]

  • Pharmaffiliates. (n.d.). Seco Everolimus B. Retrieved March 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Everolimus. PubChem Compound Summary for CID 6918289. Retrieved March 17, 2026, from [Link].

  • Sharmila, D., Rao, A. L., & Kalyani, L. (2015). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Seco Everolimus B. PubChem Compound Summary for CID 769905-89-7. Retrieved March 17, 2026, from [Link].

  • D'Avolio, A., et al. (2005). High-performance liquid chromatography with ultraviolet detection for therapeutic drug monitoring of everolimus. Therapeutic Drug Monitoring, 27(1), 51-6. Available at: [Link]

  • USP-NF. (2025). Everolimus Monograph. Available at: [Link]

  • Mulay, R., & Bachhav, R. (2021). Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form. International Journal of Trend in Scientific Research and Development, 5(6), 199-207. Available at: [Link]

  • Dinos, G. P. (2017). The macrolide antibiotic renaissance. British Journal of Pharmacology, 174(18), 2967-2983. Available at: [Link]

  • Golkar, T., et al. (2018). Macrolides: From Toxins to Therapeutics. Toxins, 10(11), 463. Available at: [Link]

  • Wikipedia. (n.d.). Macrolide. Retrieved March 17, 2026, from [Link]

  • RCSB PDB. (n.d.). Macrolides. PDB-101. Retrieved March 17, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Draft Guidance on Everolimus. Retrieved March 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Everolimus EP Impurity B. PubChem Compound Summary for CID 139025362. Retrieved March 17, 2026, from [Link].

  • Barthelemy, P., et al. (1984). Inactivation of erythromycin A by a strain of Escherichia coli. A new mechanism of resistance. Journal of Antibiotics, 37(12), 1692-6.
  • Zollinger, M., et al. (2008). The Macrolide Everolimus Forms an Unusual Metabolite in Animals and Humans: Identification of a Phosphocholine Ester. Drug Metabolism and Disposition, 36(8), 1457-60. Available at: [Link]

  • Prasad, S. S., et al. (2019). Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(5), 1002-1008. Available at: [Link]

  • Zieliński, M., et al. (2021). The macrolide antibiotic renaissance. Protein Data Bank. Available at: [Link]

Sources

Comparative

ICH validation of stability-indicating method for seco everolimus B

An Authoritative Comparison Guide: ICH Validation of Stability-Indicating Methods for Seco Everolimus B As drug development pipelines increasingly focus on complex macrocyclic compounds like the mTOR inhibitor everolimus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Authoritative Comparison Guide: ICH Validation of Stability-Indicating Methods for Seco Everolimus B

As drug development pipelines increasingly focus on complex macrocyclic compounds like the mTOR inhibitor everolimus, the analytical demands for purity and stability profiling have escalated. A critical aspect of this profiling is the reliable quantification of degradation products. Among these, Seco Everolimus B (CAS No. 769905-89-7) stands out as a primary hydrolytic degradant[1][2].

This guide provides an objective, data-driven comparison between traditional High-Performance Liquid Chromatography (HPLC) and modern Ultra-High-Performance Liquid Chromatography (UHPLC) for the stability-indicating analysis of everolimus and its ring-opened impurity, Seco Everolimus B. It is designed to equip analytical scientists with field-proven protocols, mechanistic insights, and self-validating ICH Q2(R1) workflows.

Mechanistic Causality: The Formation of Seco Everolimus B

Everolimus (MW: 958.2 Da) is a macrocyclic lactone derivative of sirolimus[3]. The structural integrity of its 31-membered macrolide ring is highly sensitive to pH extremes. Under alkaline conditions, the ester linkage within the lactone ring undergoes nucleophilic acyl substitution (hydrolysis). This cleavage opens the macrocycle, adding a molecule of water to yield Seco Everolimus B, a linear seco-acid with a molecular weight of 976.24 Da[4][5].

Because the ring-opened structure exposes a free carboxylic acid and an additional hydroxyl group, its hydrodynamic radius and polarity differ significantly from the parent drug. To achieve baseline resolution in reversed-phase chromatography, the mobile phase must be maintained at an acidic pH (e.g., pH 3.0) to suppress the ionization of the newly formed carboxylic acid, ensuring adequate retention on a C18 stationary phase[3].

Pathway EVR Everolimus (Parent) MW: 958.2 Da HYDRO Alkaline Hydrolysis (Nucleophilic Attack) EVR->HYDRO RING Lactone Ring Opening Cleavage at C1-O HYDRO->RING SECO Seco Everolimus B MW: 976.2 Da (CAS: 769905-89-7) RING->SECO

Fig 1: Mechanistic pathway of Everolimus degradation into Seco Everolimus B via alkaline hydrolysis.

Methodological Comparison: Traditional HPLC vs. Optimized UHPLC

Historically, stability-indicating methods (SIM) for everolimus utilized 5 µm C18 columns (e.g., 250 mm × 4.6 mm)[3]. While functional, these methods suffer from long run times and peak broadening—a major issue for large, slow-diffusing macrolides. Transitioning to a UHPLC platform utilizing sub-2-micron particles (e.g., 1.7 µm BEH C18) leverages the van Deemter equation: the smaller particle size minimizes eddy diffusion and mass transfer resistance, yielding sharper peaks, higher sensitivity, and superior resolution of structurally similar impurities.

Table 1: Performance Comparison for Seco Everolimus B Analysis
ParameterTraditional HPLC Method[3]Optimized UHPLC MethodScientific Causality & Advantage
Stationary Phase C18 (250 × 4.6 mm, 5 µm)BEH C18 (100 × 2.1 mm, 1.7 µm)Sub-2µm particles reduce theoretical plate height, improving efficiency for large macrolides.
Mobile Phase pH pH ~3.0 (Isocratic/Gradient)pH 3.0 (Gradient)Acidic pH keeps the Seco Everolimus B carboxylic acid protonated, preventing peak tailing.
Run Time 30 – 45 minutes12 minutesShorter diffusion paths in UHPLC allow higher linear velocities without losing resolution.
Resolution (Rs) ~1.8 (Everolimus / Seco B)> 3.5 (Everolimus / Seco B)High-efficiency columns provide baseline separation, critical for accurate impurity integration.
LOD / LOQ ~0.08 µg/mL / ~0.24 µg/mL~0.01 µg/mL / ~0.03 µg/mLSharper peaks in UHPLC increase the signal-to-noise (S/N) ratio, lowering detection limits.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following UHPLC protocol incorporates a self-validating System Suitability Test (SST) and peak purity verification using Photodiode Array (PDA) and Mass Spectrometry (MS) detection.

Phase 1: Preparation of Solutions & Forced Degradation
  • Standard Preparation: Dissolve Everolimus reference standard in HPLC-grade acetonitrile to a concentration of 1.0 mg/mL. Dilute to a working concentration of 100 µg/mL.

  • Seco Everolimus B Spiking Solution: Dissolve Seco Everolimus B reference standard (CAS 769905-89-7) in acetonitrile to 10 µg/mL[1][2].

  • Alkaline Forced Degradation (In-situ generation):

    • Transfer 5.0 mL of the 1.0 mg/mL Everolimus solution to a 50 mL volumetric flask.

    • Add 5.0 mL of 0.1 N NaOH and stir at room temperature for 30 minutes to induce lactone ring opening[5].

    • Neutralize the solution by adding 5.0 mL of 0.1 N HCl.

    • Dilute to volume with mobile phase. This sample will serve as the primary specificity verification sample.

Phase 2: Chromatographic Conditions (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 × 100 mm.

  • Column Temperature: 50°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for the 958 Da macrocycle).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 0-2 min (40% B), 2-8 min (40% to 80% B), 8-10 min (80% B), 10-12 min (40% B).

  • Flow Rate: 0.4 mL/min.

  • Detection: PDA at 277 nm[6]; inline Single Quadrupole MS (ESI+ mode, monitoring m/z 981 [M+Na]+ for Everolimus and m/z 999 [M+Na]+ for Seco Everolimus B)[7].

Phase 3: System Suitability Testing (SST)

Before executing the validation, inject a resolution mixture containing Everolimus and Seco Everolimus B. The system is only validated for use if:

  • Resolution ( ) between Everolimus and Seco Everolimus B is .

  • Tailing factor ( ) for both peaks is .

  • %RSD of Everolimus peak area from 5 replicate injections is [3][8].

ICH Q2(R1) Validation Framework

A stability-indicating method must be rigorously validated according to ICH Q2(R1) guidelines to prove that the active pharmaceutical ingredient (API) can be quantified without interference from its degradants[3][9].

Workflow SST 1. System Suitability (Rs > 2.5, %RSD < 2.0) SPEC 2. Specificity (Peak Purity via PDA/MS) SST->SPEC LIN 3. Linearity & Range (R² > 0.999, 25-150% level) SPEC->LIN ACC 4. Accuracy & Precision (Recovery 98-102%) LIN->ACC

Fig 2: Self-validating ICH Q2(R1) workflow for establishing a stability-indicating method.

  • Specificity & Peak Purity: Using the alkaline degraded sample, evaluate the Everolimus peak using the PDA detector's peak purity algorithm. The purity angle must be less than the purity threshold, confirming no co-elution of Seco Everolimus B under the main peak. MS data must confirm the distinct mass shift (+18 Da) of the degradant[5][7].

  • Linearity: Prepare calibration standards of Seco Everolimus B ranging from the LOQ to 150% of the specification limit. The correlation coefficient ( ) must be [3].

  • Accuracy (Recovery): Spike known amounts of Seco Everolimus B into a placebo matrix at 50%, 100%, and 150% of the target limit. Calculate the percentage recovery, which should fall strictly between 95.0% and 105.0% for impurities.

  • Robustness: Deliberately vary critical method parameters (e.g., column temperature C, mobile phase pH , flow rate ). The resolution between Everolimus and Seco Everolimus B must remain under all perturbed conditions, proving the method's reliability in routine QC environments.

Conclusion

The transition from traditional HPLC to UHPLC for the stability-indicating analysis of everolimus represents a significant leap in analytical confidence. By understanding the hydrolytic causality behind the formation of Seco Everolimus B, scientists can intelligently optimize mobile phase pH and stationary phase chemistry. The resulting UHPLC method not only slashes run times by over 60% but also provides the baseline resolution and peak purity required to meet stringent ICH Q2(R1) validation standards.

References

  • Mulay, R., & Bachhav, R. (2021). "Stability Indicating RP-HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form." International Journal of Trend in Scientific Research and Development (IJTSRD), 5(6), 199-207. Available at: [Link]

  • Kumari, et al. (2021). "Development and validation of stability indicating assay method of everolimus and its marketed formulation." World Journal of Pharmaceutical and Life Science (WJPLS), 7(9), 86-98. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 155487441, seco Everolimus B." PubChem. Available at: [Link]

  • Jacobsen, W., et al. (2007). "Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus." ResearchGate. Available at: [Link]

  • Pharmaffiliates. "Seco Everolimus B | CAS No : 769905-89-7." Pharmaffiliates. Available at: [Link]

  • Send2Pub. "Stability Indicating RP-HPLC Method Development and Validation." Send2Pub. Available at: [Link]

Sources

Validation

Analytical Comparison Guide: Mass Spectrometry Fragmentation Patterns of Seco-everolimus B vs. Everolimus

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Structural elucidation, LC-ESI-MS/MS workflows, and collision-induced dissociation (CID) mechanisms. Executive Summary & Mech...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Structural elucidation, LC-ESI-MS/MS workflows, and collision-induced dissociation (CID) mechanisms.

Executive Summary & Mechanistic Background

In the therapeutic monitoring and quality control of macrolide immunosuppressants, distinguishing the active pharmaceutical ingredient (API) from its degradation products is a critical analytical challenge. Everolimus is a 31-membered macrolactone that acts as a potent mTOR inhibitor. Due to its complex macrocyclic structure, it is highly susceptible to hydrolytic degradation, particularly the cleavage of its ester bond, which yields the open-ring acid impurity known as Seco-everolimus B .

Because everolimus and its seco-derivatives exhibit poor UV absorbance at low concentrations and are unstable in pure organic solvents, Nuclear Magnetic Resonance (NMR) is often unviable for trace impurity profiling. Consequently, Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry () has become the gold standard.

This guide objectively compares the MS/MS fragmentation behaviors of intact everolimus versus seco-everolimus B, providing the causal logic behind their distinct product ion spectra and a self-validating experimental protocol for their baseline separation and detection.

Structural Causality and Ionization Dynamics

Why Sodium Adducts?

Macrolides like everolimus lack strongly basic functional groups (e.g., primary amines) that readily accept a proton. Attempting to force protonation [M+H]+ typically results in severe in-source fragmentation, specifically the rapid loss of water or methanol molecules before the ion ever reaches the mass analyzer.

To circumvent this, analytical scientists intentionally dope the mobile phase with sodium or ammonium salts. The multiple oxygen atoms within the macrolactone ring coordinate tightly with sodium ions, forming a highly stable [M+Na]+ precursor ion.

The Fragmentation Divergence
  • Everolimus (Cyclic): The intact macrolactone ring is structurally rigid. When the [M+Na]+ precursor (m/z 981.2) is subjected to Collision-Induced Dissociation (CID), the energy is distributed across the ring. Fragmentation requires multiple bond cleavages, typically resulting in a dominant product ion at m/z 909.2 (a neutral loss of 72 Da, corresponding to the cleavage of the C43​−C44​ side chain or localized ring fragmentation).

  • Seco-everolimus B (Linear): The defining feature of seco-everolimus B is its hydrolyzed, open-ring structure. The [M+Na]+ precursor (m/z 999.2) lacks cyclic constraint. Consequently, the CID energy directly attacks the linear aliphatic backbone, resulting in a completely distinct, lower-energy fragmentation pattern characterized by sequential losses along the carbon chain rather than the rigid snapping of a macrocycle.

Comparative Fragmentation Data

The following table summarizes the quantitative mass spectrometry data required to differentiate the two compounds in a complex matrix.

ParameterEverolimus (API)Seco-everolimus B (Impurity)
Molecular Formula C53​H83​NO14​ C53​H85​NO15​
Monoisotopic Mass 957.58 Da975.59 Da
Precursor Ion [M+Na]+ m/z 981.2m/z 999.2
Primary Product Ion m/z 909.2Distinct linear chain fragments
Secondary Product Ions m/z 950.2, 932.2m/z 981.2 (Loss of H2​O )
Structural State Intact 31-membered macrolactoneHydrolyzed open-ring acid
CID Energy Requirement High (Rigid cyclic structure)Low to Moderate (Flexible linear chain)

Experimental Workflows and Logical Relationships

To ensure scientific integrity, the analytical workflow must be treated as a self-validating system. The diagram below illustrates the sequence of operations required to isolate and fragment these molecules accurately.

LC_MS_Workflow N1 Sample Prep (Cold Extraction) N2 UHPLC Separation (C18 Column) N1->N2 N3 ESI Source (Positive Mode) N2->N3 N4 Precursor Selection (Q1 Quadrupole) N3->N4 N5 CID Fragmentation (q2 Collision Cell) N4->N5 N6 Product Ion Detection (Q3/TOF) N5->N6

LC-ESI-MS/MS workflow for macrolide immunosuppressant analysis.

Fragmentation Logic Diagram

The divergence in fragmentation pathways is a direct result of the structural topology (cyclic vs. linear).

Fragmentation_Logic cluster_Evo Everolimus (API) cluster_Seco Seco-everolimus B (Impurity) E1 Intact Macrolactone MW: 958.2 Da E2 [M+Na]+ Precursor m/z 981.2 E1->E2 E3 High-Energy CID Ring Cleavage E2->E3 E4 Major Product Ion m/z 909.2 E3->E4 S1 Open-Ring Acid MW: 976.2 Da S2 [M+Na]+ Precursor m/z 999.2 S1->S2 S3 Low-Energy CID Aliphatic Cleavage S2->S3 S4 Distinct Product Ions (Linear Fragments) S3->S4

CID fragmentation logic: intact everolimus vs. open-ring seco-everolimus B.

Step-by-Step Experimental Protocol

To ensure reproducibility and trustworthiness, the following methodology establishes a self-validating system for the comparative analysis of these compounds.

Phase 1: Sample Preparation & Stabilization

Causality Check: Everolimus is prone to ex vivo degradation (oxidation and hydrolysis) at room temperature. Cold extraction is mandatory.

  • Matrix Precipitation: Aliquot 50 µL of the sample into a pre-chilled microcentrifuge tube.

  • Extraction: Add 150 µL of ice-cold extraction solvent (Methanol/Zinc Sulfate solution, 80:20 v/v) containing a stable isotope-labeled internal standard (e.g., Everolimus-d4).

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Transfer the clear supernatant to a glass autosampler vial. Avoid plastic vials where possible, as macrolides can exhibit non-specific binding to certain polymers.

Phase 2: UHPLC Separation Parameters

Causality Check: Baseline separation of the API and its seco-impurity prevents isobaric interference and ion suppression in the ESI source.

  • Column: Use a sub-2 µm C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm) maintained at 50°C to reduce system backpressure and improve peak shape.

  • Mobile Phase A: Water containing 2 mM Sodium Acetate and 0.1% Formic Acid. (Note: Sodium acetate is explicitly added to force the quantitative formation of the [M+Na]+ adduct).

  • Mobile Phase B: Methanol containing 2 mM Sodium Acetate and 0.1% Formic Acid.

  • Gradient: Run a ballistic gradient from 50% B to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate. Seco-everolimus B, being more polar due to the open-ring carboxylic acid and hydroxyl groups, will elute earlier than the intact everolimus.

Phase 3: MS/MS Detection (SRM/MRM Mode)

Causality Check: Tuning the collision energy (CE) is vital. Too low, and the macrolactone won't fragment; too high, and the ion shatters into non-specific low-mass noise.

  • Ionization: Set the ESI source to Positive Ion Mode (ESI+).

  • Source Parameters: Capillary voltage at 3.5 kV, Desolvation temperature at 400°C.

  • Transitions (Everolimus): Monitor the precursor-to-product transition of m/z 981.2 → 909.2 with a Collision Energy (CE) of approximately 25-30 eV.

  • Transitions (Seco-everolimus B): Monitor the precursor m/z 999.2 . Perform a product ion scan to identify the optimal MRM transitions (typically lower CE, ~15-20 eV, is required to fragment the linear chain without obliterating the fragments).

References

  • Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus Journal of Mass Spectrometry[Link]

  • A compact liquid chromatography-mass spectrometry instrument for the quantitation of immunosuppressants Journal of Chromatography A[Link]

  • Identification of everolimus metabolite patterns in trough blood samples of kidney transplant patients Therapeutic Drug Monitoring[Link]

Comparative

A Comparative Toxicological Assessment of Everolimus API and its Seco-Everolimus B Impurity: A Guide for Researchers

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the comparative toxicity of the active pharmaceutical ingredient (API) everolimus a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the comparative toxicity of the active pharmaceutical ingredient (API) everolimus and its process-related impurity, seco-everolimus B. Given the absence of direct comparative toxicity data in publicly available literature, this document outlines a robust experimental strategy to generate the necessary data for a scientifically sound risk assessment.

Everolimus, a potent inhibitor of the mammalian target of rapamycin (mTOR), is a critical therapeutic agent in oncology and transplant medicine.[1] Like any synthetic pharmaceutical product, the everolimus API can contain impurities. One such impurity is seco-everolimus B, a ring-opened hydrolytic derivative. Understanding the toxicological profile of this impurity relative to the parent API is paramount for ensuring patient safety and adhering to stringent regulatory standards.

The Regulatory Landscape: A Brief Overview

International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products, provide a framework for the reporting, identification, and qualification of impurities.[2][3] These guidelines establish thresholds that trigger the need for characterization and toxicological evaluation of impurities.[2][4] An impurity is considered "qualified" if its presence has been established in safety and/or clinical studies.[2] For impurities that exceed qualification thresholds and are not significant metabolites, dedicated toxicological studies are often required.

Known Toxicological Profile of Everolimus API

Everolimus's therapeutic action as an mTOR inhibitor is also intrinsically linked to its toxicity profile. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[5][6] Inhibition of this pathway can lead to a range of adverse effects observed in clinical practice.

Commonly reported toxicities associated with everolimus include:

  • Stomatitis: Inflammation and ulceration of the mucous membranes of the mouth.[7][8]

  • Non-infectious pneumonitis: Inflammation of the lungs not caused by an infection.[7][8]

  • Metabolic abnormalities: Including hyperglycemia and hyperlipidemia.[8][9]

  • Hematological toxicities: Such as anemia and thrombocytopenia.[8]

  • Immunosuppression: A direct consequence of its mechanism of action.[8]

The severity of these toxicities is often dose-dependent, and a clear relationship between everolimus exposure and adverse events like stomatitis has been established.[7][8][10]

Seco-Everolimus B: The Unknown Variable

Seco-everolimus B is a product of the hydrolysis of the everolimus macrocycle. Forced degradation studies have shown that everolimus is susceptible to degradation under acidic and oxidative conditions, leading to the formation of various impurities.[11][12][] While the structure of seco-everolimus B is known, its toxicological profile remains uncharacterized in the public domain.

The central scientific question is whether the opening of the macrocyclic ring in seco-everolimus B alters its interaction with the mTOR pathway and/or introduces new, off-target toxicities. A change in the three-dimensional structure could significantly impact its binding to FKBP12, the protein that facilitates everolimus's interaction with mTOR.

A Proposed Experimental Framework for Comparative Toxicity Assessment

To address the current data gap, a head-to-head comparative toxicological evaluation is necessary. The following experimental plan outlines a tiered approach, starting with in vitro assays and progressing to in vivo studies, to comprehensively compare the toxicity of everolimus API and seco-everolimus B.

Phase 1: In Vitro Assessment

The initial phase focuses on cell-based assays to evaluate cytotoxicity, effects on cell proliferation, induction of apoptosis, and impact on the mTOR signaling pathway.

1. Cell Line Selection:

A panel of well-characterized cell lines should be employed, including:

  • Cancer cell lines with known mTOR pathway activation: Such as T-cell lymphoma (TCL) cell lines (e.g., Karpas 299, HuT 78) or breast cancer cell lines (e.g., MDA-MB-231).[5][11]

  • A non-cancerous cell line: To assess general cytotoxicity (e.g., human embryonic kidney cells, HEK293).

2. Cytotoxicity and Cell Viability Assays:

  • Methodology:

    • Seed cells in 96-well plates at an appropriate density.

    • Treat cells with a range of concentrations of everolimus API and seco-everolimus B (e.g., 0.1 nM to 100 µM) for 24, 48, and 72 hours.

    • Assess cell viability using standard colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays.[14][15][16][17] These assays measure the metabolic activity of viable cells.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound at each time point.

  • Rationale: This will provide a quantitative comparison of the cytotoxic potential of the two compounds. A significant difference in IC50 values would indicate a disparity in their toxicity.

3. Apoptosis Assays:

  • Methodology:

    • Treat cells with equimolar concentrations of everolimus and seco-everolimus B (based on IC50 values from the cytotoxicity assays).

    • After a predetermined incubation period (e.g., 24 or 48 hours), assess for apoptosis using methods such as:

      • Annexin V/Propidium Iodide (PI) staining followed by flow cytometry: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

      • Caspase-3/7 activity assays: To measure the activation of key executioner caspases in the apoptotic cascade.

      • DNA fragmentation ELISA: To quantify the hallmark of apoptosis, the fragmentation of DNA.[12]

  • Rationale: To determine if the compounds induce programmed cell death and if their potencies in doing so differ.

4. mTOR Pathway Analysis:

  • Methodology:

    • Treat selected cancer cell lines with everolimus and seco-everolimus B at various concentrations for a short duration (e.g., 2-4 hours).

    • Prepare whole-cell lysates and perform Western blot analysis to assess the phosphorylation status of key proteins in the mTOR pathway, including:

      • mTOR (Ser2448)

      • p70S6K (Thr389)

      • S6 Ribosomal Protein (Ser235/236)

      • 4E-BP1 (Thr37/46)

      • Akt (Ser473) (to assess feedback loop activation)[5][11]

  • Rationale: This experiment will directly probe the primary mechanism of action. A lack of inhibition of mTOR pathway components by seco-everolimus B would suggest that its toxicity, if any, is mediated through a different mechanism.

Data Presentation: In Vitro Results

The quantitative data from the in vitro assays should be summarized in a clear and concise table for easy comparison.

Parameter Everolimus API Seco-Everolimus B Impurity
IC50 (µM) in TCL cells (48h) [Insert Value][Insert Value]
IC50 (µM) in MDA-MB-231 cells (48h) [Insert Value][Insert Value]
IC50 (µM) in HEK293 cells (48h) [Insert Value][Insert Value]
Apoptosis Induction (% of Annexin V+ cells) [Insert Value][Insert Value]
Inhibition of p-S6 (IC50, nM) [Insert Value][Insert Value]

Experimental Workflow: In Vitro Analysis

in_vitro_workflow cluster_phase1 Phase 1: In Vitro Assessment start Select Cell Lines (Cancer & Non-cancerous) cytotoxicity Cytotoxicity/Viability Assays (MTT/XTT) start->cytotoxicity apoptosis Apoptosis Assays (Annexin V, Caspase) start->apoptosis mTOR mTOR Pathway Analysis (Western Blot) start->mTOR data_analysis Data Analysis & Comparison (IC50, % Apoptosis, Protein Phosphorylation) cytotoxicity->data_analysis apoptosis->data_analysis mTOR->data_analysis

Caption: Workflow for the in vitro comparative toxicity assessment.

Phase 2: In Vivo Acute Toxicity Study

Should the in vitro data suggest that seco-everolimus B possesses significant biological activity or toxicity, a preliminary in vivo study would be warranted.

  • Methodology:

    • Animal Model: Use a rodent model, such as mice or rats, as they are well-established for toxicological studies.[18]

    • Guidelines: Conduct the study in accordance with OECD Test Guideline 420 (Fixed Dose Procedure) or 425 (Up-and-Down Procedure) for acute oral toxicity.[19][20][21] These guidelines are designed to estimate the acute toxicity with a minimal number of animals.

    • Dosing: Administer single oral doses of everolimus API and seco-everolimus B to different groups of animals. A vehicle control group should also be included.

    • Observation: Monitor the animals for a period of 14 days for clinical signs of toxicity, including changes in behavior, body weight, and any morbidity or mortality.

    • Pathology: At the end of the study, perform a gross necropsy on all animals. For any animals that die during the study, a necropsy should be performed promptly.

  • Rationale: This study will provide a preliminary assessment of the systemic toxicity of seco-everolimus B in a whole organism and allow for a comparison of the acute toxic potential with the everolimus API.

Experimental Workflow: In Vivo Analysis

in_vivo_workflow cluster_phase2 Phase 2: In Vivo Acute Toxicity start_vivo Select Animal Model (Rodent) dosing Single Oral Dosing (Everolimus, Seco-Everolimus B, Vehicle) start_vivo->dosing observation 14-Day Observation (Clinical Signs, Body Weight) dosing->observation pathology Gross Necropsy observation->pathology vivo_analysis Data Analysis & Comparison (Toxicity Signs, LD50 Estimate) pathology->vivo_analysis

Caption: Workflow for the in vivo acute toxicity assessment.

Interpretation and Conclusion

The collective data from these proposed studies will enable a comprehensive comparison of the toxicological profiles of everolimus API and its seco-everolimus B impurity.

  • If seco-everolimus B demonstrates significantly lower cytotoxicity, reduced apoptosis induction, and minimal impact on the mTOR pathway compared to everolimus, it could be concluded that it possesses a lower toxicological risk.

  • Conversely, if seco-everolimus B exhibits comparable or greater toxicity in vitro and in vivo, further characterization and stringent control of its levels in the everolimus API would be warranted.

This guide provides a scientifically rigorous and ethically considered pathway to generate the necessary data to compare the toxicity of everolimus API and its seco-everolimus B impurity. The results of such a study would be invaluable for drug development professionals in ensuring the safety and quality of everolimus-containing drug products.

References

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Kroep, J. R., et al. (2016). Everolimus pharmacokinetics and its exposure–toxicity relationship in patients with thyroid cancer. Cancer Chemotherapy and Pharmacology, 78(1), 63-71.
  • Pharmaffiliates. (n.d.). Everolimus-impurities. Retrieved from [Link]

  • Zajac, M., et al. (2019). mTOR inhibitor Everolimus-induced apoptosis in melanoma cells.
  • National Research Council (US) Committee on Biologic Markers. (1989). Animal Models for Use in Detecting Immunotoxic Potential And Determining Mechanisms of Action. In Biologic Markers in Immunotoxicology.
  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Methods in Molecular Biology, 302, 141-151.
  • Zand, N., et al. (2017). Polymorphisms associated with everolimus pharmacokinetics, toxicity and survival in metastatic breast cancer. PloS one, 12(7), e0181865.
  • United States Pharmacopeia. (2025). Everolimus. In USP-NF.
  • Weng, Q., et al. (2015). Western blot analysis of mTOR signal after evelorimus and temsirolimus treatment in canine pancreas carcinoma cell lines. BMC veterinary research, 11, 235.
  • Singha Roy, P. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • OECD. (2002). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.
  • van der Kooij, M. A., et al. (2013). The mTOR inhibitor, rapamycin, sensitises solid tumour cell lines to isoprenoid induced toxicity.
  • European Commission, Joint Research Centre. (n.d.). Acute Toxicity. Retrieved from [Link]

  • O'Reilly, T., et al. (2015). Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines. PloS one, 10(7), e0131400.
  • Kirk, A. D. (2015). The utility of animal models in developing immunosuppressive agents. The Ulster medical journal, 84(3), 139–143.
  • Soefje, S. A., Karnad, A., & Brenner, A. J. (2011). Common toxicities of mammalian target of rapamycin inhibitors. Targeted oncology, 6(2), 125–129.
  • Adan, A., Kiraz, Y., & Baran, Y. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Cell Viability. IntechOpen.
  • Weng, Q. Y., et al. (2012). Inhibition of mTOR pathway by everolimus cooperates with EGFR inhibitors in human tumours sensitive and resistant to anti-EGFR drugs. British journal of cancer, 107(6), 947–955.
  • Premier Research. (2023, July 10). Evaluating Impurities in New Drugs to Prevent Delays in Development. Retrieved from [Link]

  • Witzig, T. E., et al. (2015). The mTORC1 inhibitor everolimus has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma. Blood, 126(3), 328–335.
  • Medicines Evaluation Board. (2022, January 17). Public Assessment Report Scientific discussion Everolimus Biocon 2.5 mg/5 mg and 10 mg tablets.
  • Nikam, A. V., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy, 14(4), 137-141.
  • Hryniewiecka, E., et al. (2025).
  • van der Kooij, M. A., et al. (2022). The mTOR inhibitor, rapamycin, sensitises solid tumour cell lines to isoprenoid induced toxicity.
  • Korean Society for Transplantation. (2024). Animal models for transplant immunology: bridging bench to bedside. Retrieved from [Link]

  • Weng, Q. Y., et al. (2012). Inhibition of mTOR pathway by everolimus cooperates with EGFR inhibitors in human tumours sensitive and resistant to anti-EGFR drugs. British journal of cancer, 107(6), 947–955.
  • IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from a relevant pharmaceutical training website.
  • Zeng, Y., et al. (2018). Attenuation of everolimus-induced cytotoxicity by a protective autophagic pathway involving ERK activation in renal cell carcinoma cells. Drug design, development and therapy, 12, 1033–1041.
  • Zand, N., et al. (2017). Polymorphisms associated with everolimus pharmacokinetics, toxicity and survival in metastatic breast cancer. PloS one, 12(7), e0181865.
  • Graham, J. (2023, October 17). ICH Q3 Guidelines. SlideShare.
  • Al-Sanea, M. M., et al. (2019). Molecular Modeling-Based Delivery System Enhances Everolimus-Induced Apoptosis in Caco-2 Cells. ACS omega, 4(5), 9444–9456.
  • nano-test GmbH. (2025, June 23). In vivo testing of pharmaceuticals. Retrieved from [Link]

  • Baraz, R., et al. (2014).
  • OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.
  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from a relevant pharmaceutical training website.
  • Schlecht, K. A., et al. (2012). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Clinical cancer research : an official journal of the American Association for Cancer Research, 18(19), 5344–5355.
  • Sucher, R., et al. (2021). Animal Models in Allogenic Solid Organ Transplantation. International journal of molecular sciences, 22(19), 10699.
  • Cinar, M. B., et al. (2019). Dual-Inhibition of mTOR and Bcl-2 Enhances the Anti-tumor Effect of Everolimus against Renal Cell Carcinoma In Vitro and In Vivo. Journal of cancer, 10(6), 1356–1366.
  • Biobide. (n.d.). Immunotoxicity Studies for Early Drug Discovery. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling seco-Everolimus B

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling of seco-Everolimus B. Acknowledging its relationship to Everolimus, a potent mTOR inhibitor used as an antine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling of seco-Everolimus B. Acknowledging its relationship to Everolimus, a potent mTOR inhibitor used as an antineoplastic and immunosuppressive agent, all handling procedures must adopt the highest level of caution appropriate for highly potent active pharmaceutical ingredients (HPAPIs).[1][2] The primary directive is the principle of "As Low As Reasonably Achievable" (ALARA) exposure, safeguarding researchers from potential health risks through a multi-layered safety system.

Hazard Profile & Risk Imperative

Seco-Everolimus B, as a derivative of Everolimus, must be treated as a hazardous compound with significant potential health effects. The parent compound, Everolimus, is classified with critical hazards that dictate the stringent controls required.

Primary Routes of Occupational Exposure:

  • Inhalation: Aerosolized powders generated during weighing, transfer, or spills pose the most significant risk.[3][4]

  • Dermal Absorption: Direct contact with the compound can lead to systemic absorption.[4]

  • Ingestion: Accidental ingestion can occur via contaminated hands or surfaces.[3]

Key Health Hazards (based on Everolimus data):

  • Systemic Toxicity: May cause damage to organs through prolonged or repeated exposure.[5][6][7]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[7][8]

  • Carcinogenicity: Suspected of causing cancer.[7][8]

These risks mandate that Personal Protective Equipment (PPE) not be considered an isolated solution, but rather the final, critical barrier in a comprehensive containment strategy.

The Hierarchy of Controls: A Self-Validating System

Effective safety is not achieved by PPE alone. It is the culmination of a cascading system where engineering and administrative controls provide the primary layers of protection, and PPE serves as the essential final barrier for the operator.

  • Level 1: Engineering Controls (Primary Containment): The most critical step is to physically isolate the compound. All open handling of seco-Everolimus B powder is strictly prohibited.[9]

    • Isolators (Glove Boxes): The gold standard for providing a contained, negative-pressure environment for weighing and manipulation.[9][10]

    • Biological Safety Cabinets (Class II, Type B2): These cabinets, which are hard-ducted to an external exhaust, can be used for solution work.[1]

    • Ventilated Enclosures/Fume Hoods: Must be certified and have demonstrated containment for potent powders.[5]

  • Level 2: Administrative Controls: These are the standard operating procedures (SOPs) and training that govern every action.

    • Restricted Access: Clearly demarcated areas for potent compound handling.

    • Specialized Training: Documented training for all personnel on HPAPI risks, PPE usage, spill cleanup, and waste disposal.[11][12]

    • Medical Surveillance: An occupational health program should be in place to monitor personnel.[13]

  • Level 3: Personal Protective Equipment (PPE): The final barrier, designed to protect the operator in the immediate work environment. It is secondary to robust engineering controls.[13]

Mandatory Personal Protective Equipment (PPE) Protocols

The selection of PPE must be tailored to the specific task and the physical form of the compound. Powder handling requires the highest level of protection due to the risk of aerosolization.

Task / ScenarioRespiratory ProtectionHand ProtectionEye/Face ProtectionBody & Foot Protection
Weighing/Transfer of Powder Powered Air-Purifying Respirator (PAPR) with HEPA filtersDouble Nitrile GlovesIntegrated PAPR Hood/Face ShieldImpervious Coveralls, Shoe Covers
Preparation of Solutions PAPR or N100 RespiratorDouble Nitrile GlovesChemical Safety Goggles & Face ShieldDisposable, low-permeability Gown, Shoe Covers
Handling Dilute Solutions N100 Respirator (if outside primary containment)Double Nitrile GlovesChemical Safety GogglesDisposable Gown, Shoe Covers
Spill Cleanup PAPR with HEPA filtersHeavy-duty Nitrile or Butyl Gloves (over inner nitrile gloves)Integrated PAPR Hood/Face ShieldImpervious Coveralls, Shoe Covers
Waste Disposal N100 RespiratorDouble Nitrile GlovesChemical Safety GogglesDisposable Gown, Shoe Covers
Causality of PPE Choices:
  • Respiratory Protection: A PAPR is the standard for potent powder handling because it provides a higher protection factor than a standard respirator.[13][14] The positive pressure inside the hood reduces the risk of inward leakage, and the integrated face shield provides simultaneous eye and face protection.[15]

  • Hand Protection: Double-gloving with nitrile gloves is critical. The outer glove absorbs the initial contamination, while the inner glove provides a secondary barrier during the de-gowning process. One cuff should be under the gown sleeve and the outer glove cuff should be pulled over the gown sleeve.[1]

  • Body Protection: Gowns or coveralls must be disposable and made of a low-permeability fabric to prevent skin contact. They should have overlapping closures and tight-fitting cuffs. Contaminated garments must never be reworn and should be disposed of immediately as hazardous waste.[1]

Procedural Workflow: Donning, Doffing, and Disposal

A disciplined, sequential approach to donning and, most critically, doffing PPE is fundamental to preventing contamination. The following workflow must be followed without deviation.

PPE_Workflow cluster_pre Pre-Entry: Clean Zone cluster_gowning Gowning: Anteroom cluster_work Work Zone: Containment Area cluster_doffing Doffing: Anteroom start 1. Assemble all PPE shoe_covers 2. Don Shoe Covers start->shoe_covers hand_hygiene1 3. Hand Hygiene shoe_covers->hand_hygiene1 inner_gloves 4. Don Inner Gloves hand_hygiene1->inner_gloves gown 5. Don Gown/Coverall inner_gloves->gown respirator 6. Don Respirator (PAPR) gown->respirator outer_gloves 7. Don Outer Gloves (over cuff) respirator->outer_gloves self_check 8. Perform Self-Check outer_gloves->self_check work 9. Perform Handling Task self_check->work decontaminate 10. Decontaminate Exterior work->decontaminate outer_gloves_off 11. Remove Outer Gloves decontaminate->outer_gloves_off gown_off 12. Remove Gown & Shoe Covers outer_gloves_off->gown_off respirator_off 13. Exit Area, Remove Respirator gown_off->respirator_off inner_gloves_off 14. Remove Inner Gloves respirator_off->inner_gloves_off hand_hygiene2 15. Final Hand Hygiene inner_gloves_off->hand_hygiene2

Caption: PPE workflow for handling potent compounds.

Step-by-Step Donning (Gowning) Procedure:
  • Shoe Covers: Don two pairs of shoe covers.

  • Inner Gloves: Perform hand hygiene and don the first pair of nitrile gloves, tucking them under the cuffs of your scrubs/inner garments.

  • Gown/Coverall: Don the impervious gown or coverall, ensuring complete closure.

  • Respirator: Don the PAPR hood or N100 respirator. Perform a seal check if using a tight-fitting respirator.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.

  • Final Check: Visually inspect for any breaches in the PPE ensemble.

Step-by-Step Doffing (De-gowning) Procedure:

This process is designed to roll the contamination away from your body.

  • Outer Gloves: In the designated doffing area, remove the outer pair of gloves, turning them inside out as they are removed. Dispose of them immediately in a designated hazardous waste bin.

  • Gown/Coverall: Untie or unzip the gown. Carefully roll it down from the shoulders, turning it inside out to contain the exterior surface. Avoid allowing the outer surface to touch your inner clothing. Dispose of it immediately.

  • Shoe Covers: Remove shoe covers.

  • Exit: Exit the potent compound handling area.

  • Respirator: In the anteroom or area outside the handling room, remove the PAPR hood or respirator.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[4]

Waste Disposal Plan

All disposable items that have come into contact with seco-Everolimus B are considered hazardous (cytotoxic) waste.[3][16]

  • Containers: Use clearly labeled, puncture-proof, and sealed containers for all contaminated waste.

  • Segregation: Do not mix hazardous chemical waste with general laboratory trash.

  • Final Disposal: Contaminated waste must be disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration, in accordance with federal, state, and local regulations.[5][17]

Emergency Protocol: Spill Management

Immediate and correct response to a spill is critical to prevent wider contamination and exposure. All personnel must be trained on these procedures.[12]

  • Evacuate and Alert: Immediately alert others in the area. Evacuate the immediate vicinity to prevent further exposure and spreading of the material.

  • Secure the Area: Post warning signs to prevent entry.

  • Don PPE: Before re-entering, don the full PPE ensemble as specified for spill cleanup, including a PAPR.

  • Contain the Spill:

    • Powder: Gently cover the spill with absorbent pads or granules from a hazardous drug spill kit. DO NOT dry sweep or use a vacuum unless it is a HEPA-filtered vacuum specifically designed for hazardous dust.[15]

    • Liquid: Absorb the liquid with spill pads.

  • Clean the Area: Starting from the outer edge of the spill and working inward, carefully clean the area. Use a suitable deactivating agent if one is identified in your institution's SOPs, followed by a thorough cleaning with detergent and water.

  • Dispose of Waste: All materials used for cleanup, including contaminated PPE, must be placed in the hazardous waste container.

  • Report: Fully document the incident according to your institution's safety protocols.

By adhering to this comprehensive guide, researchers can build a self-validating system of safety that protects both the individual and the integrity of the research environment when working with seco-Everolimus B.

References

  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from osha.gov. [Link]

  • Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from osha.gov. [Link]

  • Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs. Retrieved from outsourcedpharma.com. [Link]

  • Pharmaceutical Integrity. (n.d.). Managing Risks with Potent Pharmaceutical Products. Retrieved from pharm-int.com. [Link]

  • Esco Pharma. (n.d.). It's more than just being Fragile : How to Handle Potent Formulation?. Retrieved from escopharma.com. [Link]

  • Freund-Vector. (2021, February 10). Freund-Vector's Approach to Safely Processing Potent Compounds. Retrieved from freund-vector.com. [Link]

  • Pharmaceutical Technology. (2026, March 8). High-Potency APIs: Containment and Handling Issues. Retrieved from pharmtech.com. [Link]

  • Health and Safety Executive. (2026, January 13). Safe handling of cytotoxic drugs in the workplace. Retrieved from hse.gov.uk. [Link]

  • American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from ashp.org. [Link]

  • Oregon Occupational Safety and Health Administration. (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Retrieved from osha.oregon.gov. [Link]

  • European Medicines Agency. (n.d.). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Retrieved from ema.europa.eu. [Link]

  • European Compliance Academy. (2022, September 21). EMA/CHMP: New Active Substance Guideline? Concept Paper published for Comments. Retrieved from gmp-compliance.org. [Link]

  • National Cancer Institute at Frederick. (n.d.). Chemical Safety Practices Recommendations Everolimus (Afinitor, Certican, Zortress). Retrieved from ncifrederick.cancer.gov. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Everolimus Safety Data Sheet. Retrieved from edqm.eu. [Link]

  • European Medicines Agency. (2016, November 15). Guideline on the chemistry of active substances. Retrieved from ema.europa.eu. [Link]

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from powdersystems.com. [Link]

  • Environmental Protection Agency. (n.d.). The waste producer may choose to seek to demonstrate through analysis that the substances are present in concentrations not exceeding. Retrieved from epa.ie. [Link]

  • Pharmaceutical Online. (2024, September 3). EMA Issues New Draft Guideline Chemistry Of Active Substances. Retrieved from pharmaceuticalonline.com. [Link]

  • BioVision. (2012, March 29). MATERIAL SAFETY DATA SHEET - Everolimus. Retrieved from s3-us-west-2.amazonaws.com. [Link]

  • European Medicines Agency. (2009, May 29). CHMP ASSESSMENT REPORT FOR Afinitor. Retrieved from ema.europa.eu. [Link]

  • MDPI. (2025, July 26). Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients. Retrieved from mdpi.com. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
seco Everolimus B
Reactant of Route 2
seco Everolimus B
© Copyright 2026 BenchChem. All Rights Reserved.